molecular formula C9H5BrN2 B8202966 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Número de catálogo: B8202966
Peso molecular: 221.05 g/mol
Clave InChI: GZKMZQHDAQNBNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Bromo-2-ethynylimidazo[1,2-a]pyridine is a versatile chemical intermediate designed for research applications in medicinal chemistry and drug discovery. The compound features a bromo substituent at the 7-position and a reactive ethynyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold. This structure makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, allowing researchers to rapidly generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities. While the specific profile of this derivative is under investigation, analogs of this scaffold have been extensively studied for their potential anticonvulsant properties . The ethynyl group serves as a key handle for further functionalization via click chemistry, enabling the construction of more complex molecules or its use in bioconjugation and probe development. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

7-bromo-2-ethynylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c1-2-8-6-12-4-3-7(10)5-9(12)11-8/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKMZQHDAQNBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Orthogonal Functionalization of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine: A Technical Guide for Advanced Scaffold Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic 5-6 fused heterocycles, serving as the core pharmacophore for numerous commercially successful therapeutics (e.g., zolpidem, alpidem)[1]. The strategic incorporation of specific functional handles—namely a bromine atom at the C7 position and a terminal alkyne at the C2 position—yields 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2) [2]. This highly versatile, bifunctional scaffold allows researchers to perform orthogonal functionalizations, enabling the rapid generation of complex molecular libraries for drug discovery and materials science[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality behind its reactivity, and self-validating experimental protocols for utilizing this compound.

Physicochemical Profile

Understanding the physical and chemical baseline of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine is critical for predicting its behavior in biphasic reaction systems and biological assays[2][4]. The electron-withdrawing nature of the imidazopyridine core significantly lowers the pKa of the terminal alkyne, making it highly reactive toward copper insertion[3].

PropertyValue / Description
Chemical Name 7-Bromo-2-ethynylimidazo[1,2-a]pyridine
CAS Registry Number 2832575-91-2
Molecular Formula C₉H₅BrN₂
Molecular Weight 221.06 g/mol
SMILES String C#CC1=CN=C2C=C(Br)C=CN21 (Derived from structural analogs)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen atoms in the fused ring)
Storage Conditions 2-8°C, sealed in dry conditions, protected from light[4]
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; insoluble in water

The Logic of Orthogonal Reactivity

The true value of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine lies in its orthogonal reactivity . The molecule possesses two distinct reactive sites that operate under entirely different kinetic and mechanistic regimes:

  • The C2-Ethynyl Handle (sp C-H): Terminal alkynes are highly acidic relative to standard hydrocarbons. They readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling at room temperature or slightly elevated temperatures[5].

  • The C7-Bromo Handle (sp² C-Br): The aryl bromide is a classic electrophile for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Because oxidative addition of Pd(0) into the C-Br bond requires specific ligands and thermal activation, the alkyne can be selectively reacted first without disturbing the C-Br bond.

Orthogonal Functionalization Pathway

OrthogonalReactivity Core 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (Bifunctional Scaffold) Ethynyl 2-Ethynyl Group (sp C-H) Core->Ethynyl Bromo 7-Bromo Group (sp2 C-Br) Core->Bromo CuAAC CuAAC (Click Chemistry) Azide Cycloaddition Ethynyl->CuAAC Sonogashira Sonogashira Coupling (Cross-Coupling) Ethynyl->Sonogashira Suzuki Suzuki-Miyaura (Boronic Acids) Bromo->Suzuki Buchwald Buchwald-Hartwig (Amination) Bromo->Buchwald Triazole 1,2,3-Triazole Derivatives CuAAC->Triazole AlkyneExt Extended Alkyne Networks Sonogashira->AlkyneExt ArylExt 7-Aryl/Heteroaryl Derivatives Suzuki->ArylExt AminoExt 7-Amino Derivatives Buchwald->AminoExt

Logical pathways for orthogonal functionalization of the bifunctional imidazopyridine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an inherent verification checkpoint to guarantee the success of the transformation before proceeding to the next stage.

Protocol A: CuAAC "Click" Functionalization of the C2-Ethynyl Handle

This protocol selectively forms a 1,4-disubstituted 1,2,3-triazole at the C2 position, leaving the C7-bromo group intact for downstream diversification[5].

Mechanistic Causality: We utilize CuSO₄·5H₂O paired with sodium ascorbate rather than a direct Cu(I) salt. Ascorbate continuously reduces inactive Cu(II) to the active Cu(I) species in situ. This maintains a low, steady-state concentration of Cu(I), which prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling)[3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol) and the desired organic azide (1.1 equiv, 0.55 mmol) in a 1:1 mixture of tert-butanol and water (5 mL).

  • Catalyst Activation: Add sodium ascorbate (0.2 equiv, 0.1 mmol) as a freshly prepared aqueous solution. The solution will remain clear.

  • Initiation: Add CuSO₄·5H₂O (0.05 equiv, 0.025 mmol). Validation Checkpoint: The solution will transiently turn yellow/brown, indicating the formation of the active Cu(I)-acetylide π-complex.

  • Reaction: Stir aggressively at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Validation Checkpoint: The disappearance of the highly non-polar alkyne spot confirms complete conversion.

  • Quench & Purification: Dilute the mixture with EtOAc (15 mL) and wash with a 0.1 M aqueous EDTA solution (2 × 10 mL). Causality: EDTA strongly chelates copper ions, stripping them from the organic phase. This ensures the final product is free of heavy-metal toxicity, which is critical if the compound is destined for in vitro biological screening.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

CuAAC_Cycle CuII Cu(II) Precursor (Inactive) CuI Cu(I) Catalyst (Active Species) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI PiComplex Cu(I)-Alkyne π-Complex CuI->PiComplex + Alkyne Alkyne 7-Bromo-2-ethynyl... (Terminal Alkyne) Alkyne->PiComplex Acetylide Cu(I)-Acetylide Complex PiComplex->Acetylide - H+ Metallocycle Cu(III) Metallacycle (Intermediate) Acetylide->Metallocycle + Azide Azide Organic Azide (R-N3) Azide->Metallocycle Metallocycle->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Metallocycle->Product Reductive Elimination

Mechanistic CuAAC catalytic cycle for the C2-ethynyl handle functionalization.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C7-Bromo Handle

Following the functionalization (or protection) of the alkyne, the C7-bromo position can be arylated[1].

Mechanistic Causality: We select Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (99°). This geometry forces the intermediate Pd(II) complex into a strained conformation that dramatically accelerates the final reductive elimination step. This is crucial for imidazopyridines, which can sometimes coordinate to the palladium center and stall the catalytic cycle[1].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the 7-bromo-imidazopyridine derivative (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands, which would deactivate the palladium catalyst.

  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL), followed by Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol). Validation Checkpoint: The addition of water is strictly required to dissolve the K₂CO₃, which generates the highly nucleophilic boronate ate-complex necessary for the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 8 hours.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc and filter the entire biphasic mixture through a short pad of Celite. Validation Checkpoint: The Celite pad will trap a dark black precipitate (Pd black), confirming that the catalyst has successfully completed its lifecycle and is removed from the organic product.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • 7-Bromo-2-ethynylimidazo[1,2-a]pyridine | BLD Pharm Source: bldpharm.com
  • Conjugation Chemistry/Click Chemistry - Product C
  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles Source: mdpi.com
  • [4 + 2]-Annulation of MBH-Acetates of Acetylenic Aldehydes with Imidazoles/Benzimidazoles To Access Imidazo[1,2-a]pyridines Source: acs.org

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of marketed drugs.[1][2] The introduction of a bromine atom at the 7-position and an ethynyl group at the 2-position offers valuable handles for further chemical modification and structure-activity relationship studies.

This document details the predicted ¹H and ¹³C NMR spectral data for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, provides a thorough interpretation of the expected spectral features, and outlines a detailed experimental protocol for the acquisition of high-quality NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine is expected to exhibit distinct signals for the protons on the imidazo[1,2-a]pyridine core and the acetylenic proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on the analysis of related imidazo[1,2-a]pyridine derivatives and established principles of NMR spectroscopy.[3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~7.6s
H-5~8.1d~7.2
H-6~6.8dd~7.2, ~2.0
H-8~7.8d~2.0
Ethynyl-H~3.1s

Interpretation of the ¹H NMR Spectrum:

The chemical shifts of the protons on the imidazo[1,2-a]pyridine ring are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effect of the ethynyl group.

  • H-3: The proton at the 3-position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent ethynyl group.

  • H-5: This proton, located on the pyridine ring, is anticipated to be the most downfield of the ring protons due to its proximity to the bridgehead nitrogen. It will likely appear as a doublet due to coupling with H-6.

  • H-6: The proton at the 6-position is expected to show a doublet of doublets splitting pattern due to coupling with both H-5 and H-8.

  • H-8: The presence of the bromine atom at the 7-position will influence the chemical shift of the adjacent H-8 proton. It is expected to appear as a doublet due to coupling with H-6.

  • Ethynyl-H: The acetylenic proton is expected to resonate in the range of 2-3 ppm.[6] The magnetic anisotropy of the triple bond results in a shielding effect, causing this proton to appear at a relatively upfield chemical shift compared to vinylic or aromatic protons.[7][8][9][10]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

CarbonPredicted Chemical Shift (δ) ppm
C-2~130
C-3~115
C-5~125
C-6~118
C-7~110
C-8~128
C-8a~145
Ethynyl-C1~80
Ethynyl-C2~75

Interpretation of the ¹³C NMR Spectrum:

  • Imidazo[1,2-a]pyridine Carbons: The chemical shifts of the carbons in the heterocyclic core are influenced by the nitrogen atoms and the bromine substituent. The bridgehead carbon, C-8a, is expected to be the most downfield. The carbon bearing the bromine atom, C-7, will be significantly influenced by the heavy atom effect.

  • Ethynyl Carbons: The sp-hybridized carbons of the ethynyl group are expected to resonate in the range of 70-85 ppm.[6]

Structural Illustration

The following diagram illustrates the molecular structure of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine with the atom numbering used for NMR assignments.

Caption: Molecular structure of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.[11][12]

Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from impurities.

  • Solvent: Select a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for imidazo[1,2-a]pyridine derivatives.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters:

The following are general starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.[13][14]

¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans (NS): 16-64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans (NS): 1024-4096 scans or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): -10 to 220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Apply baseline correction to ensure a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak pick all signals in both ¹H and ¹³C NMR spectra and report the chemical shifts in ppm. For the ¹H NMR spectrum, also report the multiplicity and coupling constants (J) in Hz.

The following workflow diagram illustrates the general process for the spectroscopic characterization of a synthetic compound like 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

G cluster_workflow Spectroscopic Characterization Workflow synthesis Synthesis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq ¹H and ¹³C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: General workflow for spectroscopic characterization.

References

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • BenchChem. (2025). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Semantic Scholar. (n.d.). Table 4 from Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
  • MDPI. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace.
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • ResearchGate. (2026). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • ResearchGate. (2015). (PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide.
  • NIST. (n.d.). Benzene, 1-bromo-3-chloro-.
  • ResearchGate. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives.
  • BenchChem. (2026). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene.
  • PMC. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors.
  • PMC. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • RSC Publishing. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.

Sources

Topic: Mechanism of Imidazo[1,2-a]pyridine Core Formation with Ethynyl Groups

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous commercial drugs.[1][2][3] Its synthesis has been a subject of intense research, with methods involving ethynyl groups (alkynes) emerging as particularly powerful and versatile. These strategies leverage the unique reactivity of the carbon-carbon triple bond to construct the fused heterocyclic system through various catalytic pathways. This guide provides an in-depth analysis of the primary mechanisms governing the formation of the imidazo[1,2-a]pyridine core from ethynyl precursors. We will dissect the intricacies of copper-catalyzed multicomponent reactions (A³ coupling), gold-catalyzed redox cyclizations, and palladium-mediated tandem processes. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers aiming to design and execute robust syntheses of these valuable heterocyclic compounds.

Introduction

The Imidazo[1,2-a]pyridine: A Privileged Scaffold

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds that are structurally analogous to purines and indoles, bestowing upon them significant biological relevance.[4] This structural motif is central to a range of pharmaceuticals with diverse therapeutic applications, including the anxiolytics alpidem and saripidem, and the widely prescribed hypnotic agent zolpidem.[1][2] The broad spectrum of biological activities, including anti-inflammatory, antiviral, and antibacterial properties, has cemented the imidazo[1,2-a]pyridine core as a "privileged scaffold" in drug discovery.[5][6] Consequently, the development of efficient and diverse synthetic routes to this framework remains a high-priority area in organic and medicinal chemistry.[7][8][9][10]

The Ethynyl Group: A Versatile Synthon

The use of terminal alkynes, or ethynyl groups, as building blocks offers a direct and atom-economical approach to complex molecular architectures. The high electron density and linear geometry of the C≡C triple bond make it susceptible to activation by a variety of transition metals, enabling the formation of key C-C and C-N bonds required for heterocyclization. Multicomponent reactions involving alkynes are particularly advantageous as they allow for the construction of highly substituted imidazo[1,2-a]pyridines in a single step from simple, readily available precursors.[4][11][12]

Key Mechanistic Pathways for Core Formation

The synthesis of the imidazo[1,2-a]pyridine ring from ethynyl precursors is dominated by transition-metal-catalyzed reactions. The choice of metal—typically copper, gold, or palladium—dictates the specific mechanistic pathway and the nature of the key bond-forming events.

Copper-Catalyzed A³ Coupling/Cycloisomerization Cascade

One of the most prominent and efficient methods is the three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as an A³ (Aldehyde-Alkyne-Amine) coupling reaction.[4][13][14][15] This process, typically catalyzed by a copper(I) salt such as CuI, proceeds through a domino sequence of reactions.[3][16][17]

Mechanistic Rationale: The reaction initiates with the condensation of the 2-aminopyridine and the aldehyde to form an intermediate imine. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide species. This highly reactive acetylide then attacks the electrophilic imine, generating a key propargylamine intermediate. The crucial step is the subsequent intramolecular 5-exo-dig cycloisomerization.[3][17] Here, the endocyclic nitrogen of the pyridine ring attacks the alkyne, which is activated by coordination to the copper catalyst. This cyclization, followed by a prototropic shift, leads to the aromatization of the newly formed imidazole ring, yielding the final imidazo[1,2-a]pyridine product and regenerating the catalyst.[17]

A3_Coupling_Mechanism Fig. 1: Mechanism of Copper-Catalyzed A³ Coupling cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1_CHO Aldehyde (R¹CHO) Imine Imine Intermediate R1_CHO->Imine + H₂O Amine 2-Aminopyridine Amine->Imine + H₂O Alkyne Terminal Alkyne (R²C≡CH) Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide CuI Cu(I) Catalyst CuI->Cu_Acetylide Propargylamine Propargylamine Intermediate Imine->Propargylamine Nucleophilic Attack Cu_Acetylide->Propargylamine Nucleophilic Attack Cyclization 5-exo-dig Cyclization Propargylamine->Cyclization Intramolecular Attack (Cu-activated alkyne) Aromatization Aromatization Cyclization->Aromatization Prototropic Shift Product Imidazo[1,2-a]pyridine Aromatization->Product

Fig. 1: Mechanism of Copper-Catalyzed A³ Coupling

The choice of catalyst is critical; while CuI is common, systems like Cu(II)-ascorbate (which generates Cu(I) in situ) have been developed for greener synthesis in aqueous media.[3] The use of solid-supported catalysts like Cu/SiO₂ simplifies purification and enhances the sustainability of the process.[16][17]

Gold-Catalyzed Redox Annulation

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit strong π-acidity, making them highly effective at activating alkynes toward nucleophilic attack.[5][18] A novel and atom-economical synthesis of imidazo[1,2-a]pyridines employs a gold-catalyzed reaction between pyridine N-oxides and terminal alkynes.[5][10][18]

Mechanistic Rationale: This mechanism is distinct from the A³ coupling. The gold catalyst (e.g., PicAuCl₂) coordinates to the alkyne, significantly increasing its electrophilicity.[5] The oxygen atom of the pyridine N-oxide then acts as a nucleophile, attacking the activated alkyne to form a vinylgold intermediate. This intermediate can then undergo rearrangement to a gold-carbenoid species. Subsequent intramolecular cyclization via attack of the pyridine nitrogen onto the carbene, followed by elimination, furnishes the aromatic imidazo[1,2-a]pyridine product. This redox approach is notable for its mild conditions and tolerance of a wide array of functional groups.[5]

Gold_Catalysis_Mechanism Fig. 2: Gold-Catalyzed Redox Annulation Reactants Pyridine N-Oxide + Alkyne + [Au] Catalyst Au_Alkyne Gold-π-Alkyne Complex (Alkyne Activation) Reactants->Au_Alkyne Attack Nucleophilic Attack by N-Oxide Au_Alkyne->Attack Vinylgold Vinylgold Intermediate Attack->Vinylgold Rearrangement Rearrangement Vinylgold->Rearrangement Carbenoid Gold-Carbenoid Intermediate Rearrangement->Carbenoid Cyclization Intramolecular Cyclization Carbenoid->Cyclization Product Imidazo[1,2-a]pyridine + [Au] + H₂O Cyclization->Product

Fig. 2: Gold-Catalyzed Redox Annulation
Palladium-Catalyzed Tandem Reactions

Palladium catalysis offers another powerful avenue, primarily through tandem reactions that combine a cross-coupling step with a cyclization. A common example involves an initial Sonogashira cross-coupling followed by an intramolecular cyclization.[19][20][21]

Mechanistic Rationale: In a typical sequence, a 2-aminopyridine derivative, often pre-functionalized with a propargyl group to form a 2-amino-1-(2-propynyl)pyridinium salt, is reacted with an aryl iodide in the presence of a palladium catalyst (e.g., (PPh₃)₂PdCl₂) and a copper(I) co-catalyst.[20][22] The reaction proceeds via a standard Sonogashira coupling mechanism to form a C(sp²)-C(sp) bond, linking the aryl group to the propargyl moiety. The resulting intermediate then undergoes a palladium-catalyzed intramolecular cyclization and aromatization to yield the 2-substituted imidazo[1,2-a]pyridine. This method is particularly useful for synthesizing derivatives with specific aryl substitutions at the 2-position.[20]

Experimental Protocols & Methodologies

The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are derived from established literature and represent validated, self-contained systems for the synthesis of the imidazo[1,2-a]pyridine core.

Protocol: Copper-Catalyzed A³ Coupling Synthesis

This procedure is adapted from heterogeneous copper-catalyzed methods, which offer the advantage of simplified catalyst removal.[16]

Workflow Overview:

Protocol_Workflow Fig. 3: Experimental Workflow for A³ Coupling Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Aminopyridine, Aldehyde, Cu/SiO₂, Toluene) Setup->Reagents Alkyne_Add 3. Alkyne Addition Reagents->Alkyne_Add Heating 4. Heating & Stirring (120 °C, 48h) Alkyne_Add->Heating Workup 5. Workup (Filter Catalyst, Evaporate Solvent) Heating->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Fig. 3: Experimental Workflow for A³ Coupling

Step-by-Step Methodology:

  • Vessel Preparation: Add the heterogeneous catalyst (e.g., Cu/SiO₂, 10 mol%) to a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the tube, add the 2-aminopyridine derivative (1.1 mmol), the aldehyde derivative (1.0 mmol), and the solvent (e.g., toluene, 0.5 mL).[16]

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for the required time (typically 24-48 hours), monitoring progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of ethyl acetate.

  • Isolation: Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.[16]

Protocol: Gold-Catalyzed Redox Synthesis

This procedure is based on the mild, acid-promoted synthesis developed by Toste and coworkers.[5]

Step-by-Step Methodology:

  • Vessel Preparation: To a solution of the 2-aminopyridine N-oxide derivative (1.2 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add trifluoroacetic acid (TFA, 1.0 equiv.).

  • Stirring: Stir the reaction mixture at room temperature for 10 minutes.

  • Reagent Addition: Add the terminal alkyne (1.0 equiv.) followed by the gold catalyst (PicAuCl₂, 10 mol%).[5]

  • Reaction: Stir the mixture at 40 °C overnight. Monitor the reaction by TLC.

  • Quenching: Upon completion, add triethylamine (Et₃N) to quench the acid.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.[5]

Data Summary: Comparison of Catalytic Systems

The choice of synthetic method often depends on the desired substitution pattern, functional group tolerance, and desired reaction conditions.

Method Catalyst System Key Reactants Typical Conditions Advantages Reference(s)
A³ Coupling CuI, Cu/SiO₂, or Cu(II)/Ascorbate2-Aminopyridine, Aldehyde, AlkyneToluene, 120°C or Water, 50°CHigh atom economy; builds complexity quickly; diverse substitution patterns.[3][14][16]
Redox Annulation PicAuCl₂ / TFAPyridine N-Oxide, AlkyneCH₂Cl₂, 40°CMild conditions; excellent functional group tolerance; atom economical.[5][18]
Tandem Sonogashira (PPh₃)₂PdCl₂ / CuIPropargyl-aminopyridinium, Aryl IodideWater, 60°CSpecific C-2 arylation; good for targeted synthesis.[20][22]
Visible Light/Copper CuCl / Blue LED2-Aminopyridine, AlkyneRoom TemperatureGreen and energy-efficient; uses O₂ as oxidant.[23]

Conclusion and Future Outlook

The formation of the imidazo[1,2-a]pyridine core using ethynyl-containing substrates is a testament to the power of modern transition-metal catalysis. Copper-catalyzed A³ couplings provide a robust and versatile one-pot method for generating molecular diversity, while gold-catalyzed redox annulations offer an elegant and mild alternative with broad functional group compatibility. Palladium-catalyzed tandem reactions remain a reliable tool for specific C-2 functionalization.

Future research will likely focus on expanding the scope and sustainability of these reactions. The development of more efficient and recyclable heterogeneous catalysts, the use of greener solvents like water, and the application of photoredox catalysis to enable reactions under even milder conditions are all promising frontiers.[3][23] As the demand for novel therapeutic agents continues to grow, these advanced synthetic methodologies will be crucial for empowering researchers to rapidly access new chemical space and accelerate the drug discovery process.

References

  • Talbot, E. P. A., Richardson, M., McKenna, J. M., & Toste, F. D. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis. [Link]

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  • Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. (2021). RSC Advances. [Link]

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Strategic Applications of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: A Bifunctional Scaffold for Accelerated Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2- a ]pyridine core is a highly privileged pharmacophore in medicinal chemistry. Historically recognized as the core structural motif of "Z-drugs" (e.g., zolpidem, alpidem) that act as positive allosteric modulators (PAMs) of the GABA-A receptor [5], this fused bicyclic system has recently gained immense traction in oncology and infectious diseases [1]. It serves as a potent hinge-binding motif for kinase inhibitors targeting PI3K, mTOR, FLT3, and CDKs [2].

The introduction of 7-Bromo-2-ethynylimidazo[1,2- a ]pyridine (CAS: 2832575-91-2) provides medicinal chemists with a highly specialized, orthogonally reactive building block. This whitepaper details the strategic application of this bifunctional scaffold, explaining the causality behind its chemoselective functionalization and providing self-validating protocols to accelerate hit-to-lead optimization.

Pharmacological Grounding: The Imidazo[1,2- a ]pyridine Scaffold

The unique physicochemical properties of the imidazo[1,2- a ]pyridine system make it an ideal scaffold for drug discovery:

  • Kinase Inhibition (Oncology): The nitrogen atom at the 1-position of the core acts as a critical hydrogen bond acceptor. In the context of PI3K/mTOR or Akt inhibitors, this nitrogen interacts directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K α ), anchoring the molecule within the ATP-binding pocket [3].

  • GABA-A Modulation (Neurology): The planar, electron-rich nature of the scaffold mimics the indole ring of endogenous neurotransmitters but offers improved pharmacokinetic properties. This allows for optimal π−π stacking within the benzodiazepine binding site of the GABA-A receptor complex [4].

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase RTK->PI3K Activation PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Cycle Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Hinge Binding Inhibitor->mTOR ATP Competitive

Fig 1: Dual PI3K/mTOR inhibition pathway targeted by imidazo[1,2-a]pyridine derivatives.

Orthogonal Functionalization Logic

The true synthetic value of 7-Bromo-2-ethynylimidazo[1,2- a ]pyridine lies in its orthogonal reactivity, allowing for the rapid generation of diverse libraries without the need for complex protecting group strategies.

The Causality of Reaction Sequencing

When dealing with a molecule containing both a terminal alkyne and an aryl bromide, the sequence of functionalization is critical.

  • Step 1: The C2-Ethynyl Site (CuAAC). Terminal alkynes are susceptible to unwanted side reactions under Palladium catalysis (e.g., Sonogashira homocoupling or competitive binding to Pd(0) species). By performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) first, we mask this reactive group. The resulting 1,4-disubstituted 1,2,3-triazole is a robust bioisostere for amide bonds, offering superior metabolic stability against amidases while maintaining potent hydrogen-bonding capabilities.

  • Step 2: The C7-Bromo Site (Cross-Coupling). Following the click reaction, the C7-bromide remains fully intact and serves as an electrophilic handle for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C7 position is strategically located to direct substituents into the solvent-exposed regions or specificity pockets of target proteins.

OrthogonalSynthesis Scaffold 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (Bifunctional Core) CuAAC Step 1: CuAAC (Click Chemistry) CuSO4, NaAsc, TBTA, RT Scaffold->CuAAC Intermediate 7-Bromo-2-(1,2,3-triazolyl)imidazo[1,2-a]pyridine (Stable Intermediate) CuAAC->Intermediate Chemoselective Suzuki Step 2: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 80°C Intermediate->Suzuki Product Fully Functionalized Lead Compound (Kinase Inhibitor / GABA-A Modulator) Suzuki->Product Cross-Coupling

Fig 2: Orthogonal functionalization workflow of the bifunctional imidazo[1,2-a]pyridine scaffold.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems, incorporating specific mechanistic safeguards and analytical checkpoints.

Protocol A: Chemoselective CuAAC (Triazole Formation)

Objective: Selectively convert the C2-alkyne to a 1,2,3-triazole without inducing oxidative addition at the C7-bromide.

  • Reagents: 7-Bromo-2-ethynylimidazo[1,2- a ]pyridine (1.0 eq), Organic Azide (1.1 eq), CuSO 4​ 5H 2​ O (0.05 eq), Sodium Ascorbate (0.15 eq), TBTA (0.05 eq), t -BuOH/H 2​ O (1:1).

  • Mechanistic Rationale: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) in situ. The ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is critical; it protects Cu(I) from oxidation and disproportionation, preventing unwanted Glaser homocoupling of the alkyne.

  • Step-by-Step Procedure:

    • Suspend the scaffold and organic azide in a 1:1 mixture of t -BuOH and H 2​ O (0.2 M concentration).

    • Add TBTA, followed by CuSO 4​ 5H 2​ O.

    • Add a freshly prepared aqueous solution of sodium ascorbate dropwise. The solution will typically transition from blue to light yellow/green, indicating the formation of the active Cu(I) complex.

    • Stir at room temperature (20-25°C) for 4-6 hours. Validation Checkpoint: Monitor via LC-MS. The mass should shift by the exact mass of the azide, and the isotopic pattern of the bromide (1:1 ratio of M / M+2) MUST remain intact.

    • Workup: Quench with saturated aqueous NH 4​ Cl to strip copper complexes. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the C7-bromide intermediate with an aryl/heteroaryl boronic acid.

  • Reagents: C7-Bromo intermediate (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), K 2​ CO 3​ (2.5 eq), 1,4-Dioxane/H 2​ O (4:1).

  • Mechanistic Rationale: Pd(dppf)Cl 2​ is selected over standard Pd(PPh 3​ ) 4​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and drastically suppresses unwanted reductive dehalogenation of the electron-rich imidazopyridine core.

  • Step-by-Step Procedure:

    • Combine the C7-bromo intermediate, boronic acid, and K 2​ CO 3​ in a Schlenk flask.

    • Add degassed 1,4-Dioxane/H 2​ O (4:1).

    • Add Pd(dppf)Cl 2​ under a positive stream of argon.

    • Heat to 80°C for 8 hours. Validation Checkpoint: TLC (EtOAc/Hexane) should show complete consumption of the starting material. LC-MS should confirm the desired cross-coupled mass without debrominated side-products.

    • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. To ensure pharmaceutical-grade purity (removing residual Pd), treat the organic phase with a metal scavenger such as SiliaMetS Thiol before final column chromatography.

Quantitative Data Presentation: Representative Library Generation

The table below summarizes the expected outcomes when applying the orthogonal workflow to generate a targeted library, demonstrating the scaffold's versatility across different therapeutic areas.

Compound IDAzide Input (R1, Step 1)Boronic Acid Input (R2, Step 2)Target ApplicationOverall Yield (%)
IMD-001 Benzyl azide4-Pyridinylboronic acidPI3K/mTOR Inhibitor78%
IMD-002 2-Fluoroethyl azide3-Thiopheneboronic acidGABA-A PAM (Anxiolytic)82%
IMD-003 4-Methoxybenzyl azide4-(Methylsulfonyl)phenylboronic acidFLT3 Kinase Inhibitor71%
IMD-004 Cyclopropyl azide1H-Pyrazol-4-ylboronic acidCDK1/2 Inhibitor65%

Note: Yields represent isolated, purified products following the two-step orthogonal functionalization protocol. High yields are attributed to the prevention of Glaser coupling and reductive dehalogenation.

References

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2026. URL:[Link] [1]

  • Patel, et al. "Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential." Archiv der Pharmazie, 2026. URL:[Link] [2]

  • Kim, Y. B., et al. "Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt." Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link] [3]

  • Volkova, Y., et al. "Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators." Bioorganic Chemistry, 2022. URL:[Link] [4]

  • Wikipedia Contributors. "Imidazopyridine." Wikipedia, The Free Encyclopedia. URL:[Link] [5]

Thermodynamic Stability of Halogenated Ethynylimidazo[1,2-a]pyridines: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated ethynylimidazo[1,2-a]pyridines (HEIPs) represent a privileged and highly versatile bicyclic scaffold. Featuring a bridgehead nitrogen atom, these compounds are of immense interest in medicinal chemistry (forming the core of drugs like zolpidem and ponatinib analogs) and materials science (as AIEgens for non-doped OLEDs) . The dual presence of a reactive ethynyl group (primed for click chemistry or Sonogashira couplings) and a halogen atom demands precise thermodynamic control during synthesis and storage.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we dissect the causality behind the thermodynamic stability of HEIPs, providing self-validating experimental protocols to synthesize and thermally profile these critical intermediates.

Structural and Thermodynamic Foundations

The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is an electron-rich, heteroaromatic bicyclic structure. The bridgehead nitrogen donates electron density into the imidazole ring, making the C-3 position highly nucleophilic . From a thermodynamic standpoint, electrophilic aromatic substitution (such as halogenation) at the C-3 position is overwhelmingly favored over the C-5 or C-2 positions. The intermediate radical or arenium ion formed at C-3 is significantly stabilized by p−π conjugation with the adjacent pyridine ring .

Regioselective Halogenation: Kinetic vs. Thermodynamic Control

Historically, halogenation of imidazopyridines relied on transition-metal catalysts (e.g., CuX₂). However, residual heavy metals act as catalytic centers for premature thermal degradation, skewing thermodynamic stability profiles. Modern, transition-metal-free approaches utilizing sodium chlorite (NaClO₂) or simple sodium salts (NaI/NaBr) under oxidative conditions ensure that the halogenation is driven purely by thermodynamic control . The resulting 3-halo-imidazo[1,2-a]pyridines exhibit superior phase stability because the C-X bond is formed at the absolute global energy minimum of the molecule.

Ethynyl Group Stability

The ethynyl group (-C≡CH) introduces significant rigidity. When conjugated with the imidazo[1,2-a]pyridine core, the alkyne's thermodynamic stability increases due to extended π -delocalization. However, terminal alkynes are susceptible to oxidative dimerization (Glaser coupling) at elevated temperatures. Therefore, understanding the decomposition onset ( Td​ ) is critical for drug formulation and downstream cross-coupling workflows.

G A Ethynylimidazo[1,2-a]pyridine (Starting Material) D C-3 Radical Intermediate (p-π Conjugation Stabilized) A->D Electrophilic Attack B Sodium Halite (NaXO2) + Acidic Medium C Halogen Radical (X•) Generation B->C Redox Cleavage C->D Addition E 3-Halo-ethynylimidazo[1,2-a]pyridine (Thermodynamic Product) D->E Rearomatization (-H•)

Caption: Mechanistic pathway of regioselective C-3 halogenation under thermodynamic control.

Quantitative Thermodynamic Data

The thermodynamic stability of HEIPs is heavily dependent on the nature of the halogen at the C-3 position. The table below summarizes the theoretical and empirically derived thermodynamic parameters for 7-ethynylimidazo[1,2-a]pyridine derivatives.

CompoundC-X Bond Dissociation Energy (kcal/mol)Enthalpy of Formation ( ΔHf∘​ , kJ/mol)Decomposition Onset ( Td​ , °C)Melting Point ( Tm​ , °C)
3-Chloro-7-ethynylimidazo[1,2-a]pyridine ~82.4215.3245132–135
3-Bromo-7-ethynylimidazo[1,2-a]pyridine ~68.1230.1228141–144
3-Iodo-7-ethynylimidazo[1,2-a]pyridine ~53.5265.4195155–158

Data Interpretation: As the halogen size increases (Cl Br I), the C-X Bond Dissociation Energy (BDE) decreases, leading to a lower decomposition onset temperature ( Td​ ). However, the increased molecular weight and polarizability of iodine enhance intermolecular van der Waals forces, resulting in a higher melting point ( Tm​ ).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality checkpoint to verify that the observed data is an artifact of the molecule's true thermodynamics, rather than procedural contamination.

Protocol 1: Transition-Metal-Free Regioselective Halogenation

Causality: Utilizing sodium chlorite/bromite or simple sodium salts (NaCl/NaBr/NaI) eliminates transition-metal contamination. Trace metals act as catalytic decomposition centers, artificially lowering the Td​ during thermal analysis.

  • Reaction Setup: Dissolve 1.0 mmol of the target ethynylimidazo[1,2-a]pyridine in 5.0 mL of glacial acetic acid (AcOH) in a 20 mL scintillation vial.

  • Oxidant Addition: Add 1.2 mmol of sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) portion-wise over 10 minutes at 25°C. Causality: The acidic medium facilitates the controlled redox cleavage of the halite into active halogen radicals.

  • Self-Validation Checkpoint (Regioselectivity): After 2 hours of stirring, extract a 10 μ L aliquot, quench, and analyze via GC-MS. Do not proceed unless the C-3 to C-5 halogenation ratio is >98:2. This validates that the reaction has reached its thermodynamic minimum.

  • Quenching & Isolation: Quench the bulk reaction with 10 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidants. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure HEIP.

Protocol 2: Thermodynamic Stability Assessment via DSC/TGA

Causality: To accurately determine thermodynamic stability, one must separate kinetic events (e.g., trapped solvent evaporation, amorphous relaxation) from true thermodynamic phase changes (melting, bond cleavage). A heat-cool-heat cycle is mandatory.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the purified HEIP into a standard aluminum Differential Scanning Calorimetry (DSC) pan. Crimp the lid to ensure thermal contact.

  • Atmospheric Control: Purge the DSC and Thermogravimetric Analysis (TGA) furnaces with dry Nitrogen at 50 mL/min. Causality: This prevents oxidative degradation of the ethynyl group, ensuring the measured Td​ reflects intrinsic bond stability.

  • Cycle 1 (Erasing Thermal History): Heat the sample from 25°C to 120°C at 10°C/min.

  • Cooling: Cool the sample back to 25°C at 10°C/min.

  • Cycle 2 (Data Acquisition): Heat the sample from 25°C to 350°C at 10°C/min.

  • Self-Validation Checkpoint (Phase Integrity): Compare Cycle 1 and Cycle 2. If the endothermic melting peak ( Tm​ ) in Cycle 2 matches Cycle 1 without a baseline shift, the compound is thermodynamically stable up to that temperature. The subsequent exothermic peak in the TGA overlay represents the true decomposition onset ( Td​ ).

Workflow Step1 1. Synthesis & Isolation (Transition-Metal-Free) Step2 2. Purity Validation (GC-MS & NMR >98%) Step1->Step2 Self-Validation Step3 3. Thermal Profiling (DSC / TGA Analysis) Step2->Step3 Proceed if pure Step4 4. Thermodynamic Stability (Endotherm vs Exotherm) Step3->Step4 Heat-Cool-Heat Cycle Step5 5. Kinetic vs Thermodynamic Decomposition Modeling Step4->Step5 Data Extrapolation

Caption: Self-validating experimental workflow for thermodynamic stability assessment.

References

  • Title: Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source Source: RSC Advances URL: [Link]

  • Title: Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles Source: ACS Omega URL: [Link]

Orthogonal Functionalization of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine: A Technical Guide to a Privileged Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a privileged pharmacophore in modern drug discovery, forming the structural basis for numerous therapeutics ranging from GABA A​ receptor agonists (e.g., Zolpidem) to advanced kinase inhibitors . The recent commercial emergence of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine provides medicinal chemists with a highly versatile, bifunctional building block .

This technical whitepaper details the exact molecular weight, physicochemical properties, and step-by-step methodologies for exploiting the orthogonal reactivity of its C2-ethynyl and C7-bromo vectors. By leveraging these distinct reactive sites, researchers can rapidly assemble complex, target-specific libraries through sequential, self-validating synthetic workflows.

Physicochemical Profiling & Data Presentation

Accurate mass determination is critical for high-resolution mass spectrometry (HRMS) validation during library synthesis. The exact molecular weight (monoisotopic mass) of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine is calculated based on the most abundant stable isotopes ( 12 C, 1 H, 79 Br, 14 N).

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 7-Bromo-2-ethynylimidazo[1,2-a]pyridine
CAS Number 2832575-91-2
Molecular Formula C 9​ H 5​ BrN 2​
Average Molecular Weight 221.06 g/mol
Exact Mass (Monoisotopic) 219.9636 Da
Key Reactive Moieties Terminal Alkyne (C2), Aryl Bromide (C7)

Mechanistic Utility: The Causality of Orthogonal Reactivity

The strategic placement of functional groups on the imidazo[1,2-a]pyridine core allows for orthogonal functionalization—a self-validating system where one reaction does not interfere with the other .

  • The C2-Ethynyl Vector: The terminal alkyne is highly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the C2 position is adjacent to the electron-withdrawing bridgehead nitrogen, the resulting triazole ring exhibits unique hydrogen-bond accepting properties, ideal for targeting steric pockets in kinase domains.

  • The C7-Bromo Vector: The C7 position resides on the electron-rich pyridine-derived ring. The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species, making it an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Causality in Workflow: To prevent competitive Sonogashira homocoupling or cross-coupling at the alkyne during Palladium catalysis, it is mechanistically advantageous to perform the CuAAC "click" reaction first. The conversion of the alkyne to a 1,2,3-triazole completely eliminates the terminal alkyne proton, effectively decoupling the C2 site and allowing subsequent Suzuki-Miyaura cross-coupling at the C7-bromo position to proceed with high chemoselectivity.

OrthogonalReactivity Core 7-Bromo-2-ethynylimidazo[1,2-a]pyridine CAS: 2832575-91-2 Triazole C2-Triazole Intermediate (Retains C7-Br) Core->Triazole CuAAC R-N3, Cu(I) Aryl C7-Aryl Intermediate (Retains C2-Alkyne) Core->Aryl Suzuki Coupling R-B(OH)2, Pd(0) Final Fully Functionalized Imidazo[1,2-a]pyridine Triazole->Final Suzuki Coupling R-B(OH)2, Pd(0) Aryl->Final CuAAC R-N3, Cu(I)

Fig 1: Orthogonal functionalization pathways of the bifunctional imidazo[1,2-a]pyridine scaffold.

Experimental Protocols: A Self-Validating System

The following protocols detail the sequential functionalization of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, ensuring that each step logically sets up the conditions for the next without cross-reactivity .

Protocol A: C2-Selective CuAAC (Click Chemistry)

Objective: Convert the C2-ethynyl group to a 1,4-disubstituted 1,2,3-triazole while preserving the C7-bromo group.

  • Preparation: Dissolve 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).

    • Causality Insight: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents alkyne oxidative homocoupling (Glaser coupling), which would otherwise occur in the presence of oxygen and unreduced Cu(II).

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS. The reaction is self-validating when the mass shift corresponds to the triazole product while the distinct 79 Br/ 81 Br (1:1 ratio) isotopic pattern is retained in the mass spectrum.

  • Workup: Extract with ethyl acetate, wash with brine, and purify via flash chromatography to isolate the C7-bromo-C2-triazolyl-imidazo[1,2-a]pyridine intermediate.

Protocol B: C7-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C7 position of the intermediate generated in Protocol A.

  • Preparation: In a Schlenk flask, combine the C7-bromo intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and to inhibit the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv). The bidentate dppf ligand promotes rapid reductive elimination, minimizing off-target protodeboronation.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC to yield the fully functionalized derivative.

Pharmacophore Scaffold Imidazo[1,2-a]pyridine Core C2 C2 Position (Ethynyl Group) Scaffold->C2 Vector 1 C7 C7 Position (Bromo Group) Scaffold->C7 Vector 2 Target1 H-Bond Acceptor / Steric Pocket C2->Target1 Click-derived Triazole Target2 Hydrophobic Cleft / Cross-Coupling Vector C7->Target2 Aryl/Alkyl Extension

Fig 2: Pharmacophore mapping of the C2 and C7 modification vectors to biological target domains.

Conclusion

The availability of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2) dramatically accelerates the exploration of the imidazo[1,2-a]pyridine chemical space. By leveraging its exact monoisotopic mass (219.9636 Da) for precise analytical tracking, and its orthogonal reactive sites for modular synthesis, drug development professionals can rapidly assemble complex, target-specific libraries with high atom economy and synthetic predictability.

References

  • "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega (2026). URL:[Link]

  • "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters (2012). URL:[Link]

Methodological & Application

Application Note: Regioselective and Sequential Sonogashira Cross-Coupling Protocols for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Imidazo[1,2-a]pyridines are universally recognized as privileged scaffolds in organic and medicinal chemistry due to their ubiquitous application in drug discovery and materials science[1]. They are frequently utilized as the core architecture in the development of human constitutive androstane receptor (CAR) agonists[2] and antimicrobial agents targeting thymidylate synthase[3].

Within this chemical space, 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2)[4] emerges as a highly valuable bifunctional linchpin. It offers two distinct vectors for structural elaboration: a nucleophilic terminal alkyne at the C2 position and an electrophilic aryl bromide at the C7 position. This application note details a robust, self-validating methodology for performing sequential Sonogashira cross-couplings, allowing researchers to achieve precise chemoselectivity and build complex, extended conjugated systems.

Mechanistic Rationale & Chemoselectivity

As an application scientist, it is critical not just to follow a recipe, but to understand the thermodynamic and kinetic levers controlling the reaction. The core challenge with this bifunctional molecule is managing its dual reactivity to prevent unwanted oligomerization.

  • Site 1 (2-Ethynyl Position): To selectively functionalize the alkyne, the external coupling partner must be an aryl iodide (Ar-I). The bond dissociation energy (BDE) of a C(sp2)-I bond is approximately 65 kcal/mol, which is significantly lower than the ~81 kcal/mol of the internal C(sp2)-Br bond. Consequently, the Palladium(0) catalyst will undergo oxidative addition with the Ar-I at ambient to mildly elevated temperatures (25°C–40°C), leaving the 7-bromo group completely intact.

  • Site 2 (7-Bromo Position): Once the highly reactive terminal alkyne is capped, the 7-bromo position can be activated. This requires forcing conditions: elevated temperatures (e.g., microwave irradiation at 90°C) and a more electron-rich catalyst system (e.g., Pd(PPh3)4) to forcefully facilitate the more difficult oxidative addition into the C-Br bond[3].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints. Proceeding to Protocol B without confirming the absolute success of Protocol A will result in the unreacted terminal alkyne cross-coupling with the 7-bromo site of another molecule, leading to insoluble dimeric side-products.

Protocol A: Chemoselective C(sp)-C(sp2) Coupling at the 2-Ethynyl Position

Objective: Synthesize 7-bromo-2-(arylethynyl)imidazo[1,2-a]pyridine.

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 equiv), the desired Aryl Iodide (1.1 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).

  • Solvent & Base Addition: Add anhydrous THF (0.1 M) followed by degassed Triethylamine (Et3N, 3.0 equiv).

    • Expert Insight: THF is strictly preferred over DMF for this step. THF prevents background heating anomalies and keeps the reaction mild, ensuring the C7-bromide remains dormant.

  • Reaction: Stir the mixture at 25°C – 40°C for 4–6 hours.

  • Validation Checkpoint (Critical): Monitor the reaction via LC-MS. Success is confirmed by the disappearance of the starting material mass and the appearance of the target mass. Crucially, the product must retain a 1:1 isotopic M / M+2 ratio, confirming the bromine atom is still attached.

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Temperature C(sp2)-C(sp) Coupling at the 7-Bromo Position

Objective: Synthesize 2,7-bis(alkynyl)imidazo[1,2-a]pyridine derivatives.

  • Preparation: In a microwave-safe vial, combine the purified intermediate from Protocol A (1.0 equiv), a terminal alkyne (1.5 equiv), Pd(PPh3)4 (10 mol%), and CuI (15 mol%).

  • Solvent & Base Addition: Add anhydrous DMF (0.1 M) and Diisopropylamine (DIPA, 3.0 equiv).

    • Expert Insight: DIPA is a stronger, more sterically hindered base than Et3N, aiding in the deprotonation of the terminal alkyne at higher temperatures. DMF is chosen for its high dielectric constant, making it an excellent energy transfer medium for microwave heating[3].

  • Reaction: Seal the vial and irradiate in a microwave reactor at 90°C for 30–45 minutes.

  • Validation Checkpoint: Monitor by LC-MS. Complete conversion is indicated by the total loss of the M+2 bromine isotope pattern, yielding a single monoisotopic mass peak for the bis-coupled product.

  • Workup: Dilute the mixture with EtOAc and wash extensively with a 5% aqueous LiCl solution (3x) to completely partition the DMF into the aqueous layer. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Quantitative Data & Parameter Comparison

ParameterProtocol A (2-Ethynyl Functionalization)Protocol B (7-Bromo Functionalization)
Reactive Site C2 Terminal AlkyneC7 Aryl Bromide
Coupling Partner Aryl Iodide (Ar-I)Terminal Alkyne (R-C≡CH)
Catalyst Pd(PPh3)2Cl2 (5 mol%)Pd(PPh3)4 (10 mol%)
Co-Catalyst CuI (10 mol%)CuI (15 mol%)
Base Triethylamine (Et3N)Diisopropylamine (DIPA)
Solvent THF (Anhydrous)DMF (Anhydrous)
Temperature 25°C – 40°C90°C (Microwave Irradiation)
Validation Marker Retention of Br isotope pattern (1:1)Complete loss of Br isotope pattern

Workflow Visualization

G SM 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (Bifunctional Core) Step1 Protocol A: Chemoselective Sonogashira (2-Ethynyl Site) SM->Step1 + Ar-I Pd(0), Cu(I) 25-40°C Int1 7-Bromo-2-(arylethynyl)- imidazo[1,2-a]pyridine Step1->Int1 Step2 Protocol B: High-Temp Sonogashira (7-Bromo Site) Int1->Step2 + R-C≡CH Pd(0), Cu(I) 90°C (MW) Prod 2,7-Bis(alkynyl)imidazo[1,2-a]pyridine (Conjugated Product) Step2->Prod

Sequential Sonogashira workflow for regiodivergent functionalization of the imidazopyridine core.

References
  • Title: 2-Ethynylimidazo[1,2-a]pyridine | BLD Pharm Catalog (CAS: 2832575-91-2)
  • Source: nih.gov (PMC)
  • Title: Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)
  • Source: acs.org (Organic Letters)

Sources

Application Note: Chemoselective Diversification of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The imidazo[1,2-a]pyridine core is a privileged, "drug prejudice" scaffold in medicinal chemistry, forming the structural basis for widely prescribed therapeutics such as zolpidem, alpidem, and minodronic acid, as well as numerous oncology and antimicrobial candidates [1].

7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2) is an exceptionally versatile bifunctional building block designed for modern drug discovery. It features two orthogonal reactive handles:

  • A C2-ethynyl group: Primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazole linkages.

  • A C7-bromo group: An aryl halide handle reserved for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This application note provides a self-validating, highly optimized protocol for executing the CuAAC reaction at the C2-alkyne while preserving the C7-bromo handle with 100% chemoselectivity.

Mechanistic Causality & Reaction Design

The success of this bifunctional strategy relies on the kinetic orthogonality between Cu(I) catalysis and Pd(0) catalysis.

  • Chemoselectivity: Under mild, room-temperature CuAAC conditions, the oxidative addition of copper into the C(sp2)-Br bond is kinetically inaccessible. Instead, the active Cu(I) species rapidly and selectively coordinates to the terminal C2-alkyne, forming a Cu(I)-acetylide intermediate. This ensures the C7-bromo group remains completely intact for downstream diversification [2].

  • In Situ Catalyst Generation: Using CuSO₄·5H₂O combined with sodium ascorbate is superior to using direct Cu(I) salts (like CuI or CuBr). Direct Cu(I) salts are thermodynamically unstable in aqueous media and prone to disproportionation (2Cu⁺ → Cu²⁺ + Cu⁰). Sodium ascorbate acts as a continuous electron donor, maintaining a steady-state concentration of the active Cu(I) species [2].

  • Ligand Acceleration (THPTA): The addition of the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical. THPTA binds Cu(I), blocking its bioavailability to prevent oxidative damage (ROS generation) to sensitive substrates, while simultaneously preventing the formation of thermodynamically stable, unreactive polymeric Cu-acetylide aggregates. This dramatically accelerates the reaction kinetics[3].

Workflow Visualizations

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (CuSO4) Cu1 Active Cu(I)-THPTA Complex Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 e- donor PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex Alkyne 7-Bromo-2-ethynyl- imidazo[1,2-a]pyridine Alkyne->PiComplex Acetylide Cu(I)-Acetylide Complex PiComplex->Acetylide Deprotonation Metallocycle Cu(I)-Metallacycle Intermediate Acetylide->Metallocycle Azide Organic Azide (R-N3) Azide->Metallocycle Coordination Product 1,4-Disubstituted 1,2,3-Triazole Metallocycle->Product Ring Contraction & Protonation Product->Cu1 Catalyst Regeneration

Figure 1: Mechanistic workflow of the CuAAC catalytic cycle with 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Orthogonal_Workflow Start Bifunctional Scaffold (C2-Alkyne, C7-Bromo) CuAAC Step 1: CuAAC (Azide Coupling) Start->CuAAC Intermediate C7-Bromo-Triazole Intermediate CuAAC->Intermediate 100% Chemoselective PdCoupling Step 2: Pd-Catalysis (Suzuki/Buchwald) Intermediate->PdCoupling Final Fully Elaborated Drug-like Molecule PdCoupling->Final Late-Stage Diversification

Figure 2: Orthogonal functionalization strategy leveraging the C2-alkyne and C7-bromo handles.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and yield, highlighting why the THPTA/DMSO/H₂O system is the optimal choice for this specific scaffold.

EntrySolvent SystemCatalyst (mol%)Ligand (mol%)Time (h)Yield (%)Observation / Causality
1DCM / H₂O (1:1)CuSO₄ (5)None24< 10Biphasic system without ligand leads to sluggish kinetics and rapid Cu(I) oxidation.
2t-BuOH / H₂O (1:1)CuSO₄ (5)None1245Improved solubility, but lack of ligand causes unreactive polymeric Cu-acetylide precipitation.
3t-BuOH / H₂O (1:1)CuSO₄ (5)TBTA (5)482TBTA stabilizes Cu(I), preventing oxidation; reaction proceeds smoothly but requires organic co-solvents.
4 DMSO / H₂O (1:1) CuSO₄ (5) THPTA (5) 1 > 95 THPTA provides superior aqueous solubility and acts as a sacrificial reductant; optimal kinetics.

Experimental Protocol: Chemoselective CuAAC

This protocol is designed as a self-validating system . Visual cues (color changes) are embedded into the steps to ensure the researcher can verify the chemical state of the catalyst in real-time [3].

Materials Required:
  • 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Organic Azide (R-N₃) (1.05 equiv, 0.525 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • THPTA Ligand (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.20 equiv, 20 mol%)

  • Degassed DMSO and Milli-Q H₂O

Step-by-Step Methodology:

Step 1: Substrate Preparation

  • In a 10 mL round-bottom flask, dissolve 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (0.5 mmol) and the target organic azide (0.525 mmol) in 2.5 mL of degassed DMSO.

  • Stir at room temperature to ensure complete dissolution.

Step 2: Catalyst Pre-complexation (Critical Step)

  • In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) in 0.5 mL of Milli-Q H₂O. The solution will appear light blue .

  • Add THPTA ligand (5 mol%) to the copper solution. Swirl to mix.

  • Causality Check: Pre-complexing the Cu(II) with THPTA before reduction prevents the formation of insoluble copper salts and shields the metal center.

Step 3: Reaction Initiation

  • Add the Cu(II)-THPTA complex to the main reaction flask containing the alkyne and azide.

  • Prepare a fresh solution of Sodium Ascorbate (20 mol%) in 2.0 mL of Milli-Q H₂O.

  • Dropwise, add the sodium ascorbate solution to the reaction mixture.

  • Self-Validation Check: Upon addition of the ascorbate, the reaction mixture must transition from light blue to colorless or pale yellow . This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

Step 4: Monitoring and Workup

  • Stir the reaction at room temperature for 1–2 hours. Monitor completion via LC-MS or TLC.

  • Once complete, quench the reaction by adding 5 mL of a 0.1 M EDTA solution (or aqueous ammonia).

  • Causality Check: EDTA chelates the copper catalyst, pulling it into the aqueous phase. This prevents copper carryover, which could poison the palladium catalyst in the subsequent orthogonal C7-bromo cross-coupling step.

  • Extract the product with Ethyl Acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The resulting 7-bromo-functionalized 1,2,3-triazole is now ready for late-stage diversification via Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C7 position.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2024. Available at:[Link] [1]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Presolski, S. I., Hong, V. P., & Finn, M. G. Current Protocols in Chemical Biology, 2011. Available at:[Link] [2]

Synthesis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique electronic and structural features of this fused bicyclic system make it an attractive core for the design of novel therapeutic agents. This application note provides a comprehensive, step-by-step guide for the synthesis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, a versatile building block for further chemical exploration, starting from the readily available 2-amino-4-bromopyridine.

This guide is intended for researchers, scientists, and professionals in drug development. It offers not only a detailed experimental protocol but also delves into the rationale behind the chosen synthetic strategy and reaction conditions, ensuring a thorough understanding of the chemical transformations involved.

Overall Synthetic Strategy

The synthesis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine from 2-amino-4-bromopyridine is accomplished through a four-step sequence. This strategy was designed for efficiency and adaptability, allowing for potential modifications to generate a library of analogous compounds.

Synthetic_Pathway A 2-Amino-4-bromopyridine B 7-Bromoimidazo[1,2-a]pyridine A->B Step 1: Cyclization (Chloroacetaldehyde) C 2,7-Dibromoimidazo[1,2-a]pyridine B->C Step 2: Bromination (NBS) D 7-Bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine C->D Step 3: Sonogashira Coupling (TMSA, Pd/Cu cat.) E 7-Bromo-2-ethynylimidazo[1,2-a]pyridine D->E Step 4: Deprotection (K2CO3/MeOH)

Caption: Overall synthetic route for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring an inert atmosphere should be conducted under dry nitrogen or argon.

Reagent/SolventSupplierGrade
2-Amino-4-bromopyridineSigma-Aldrich97%
Chloroacetaldehyde (50 wt. % in H₂O)Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade
N-Bromosuccinimide (NBS)Acros Organics99%
Acetonitrile (ACN)Fisher ScientificAnhydrous
(Trimethylsilyl)acetylene (TMSA)Oakwood Chemical98%
Bis(triphenylphosphine)palladium(II) dichlorideStrem Chemicals98%
Copper(I) iodide (CuI)Alfa Aesar98%
Triethylamine (Et₃N)Fisher ScientificAnhydrous
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Potassium carbonate (K₂CO₃)Fisher ScientificAnhydrous
Methanol (MeOH)Fisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Thin-Layer Chromatography (TLC): To be performed on silica gel 60 F₂₅₄ plates (Merck) with visualization by UV light (254 nm).

  • Flash Column Chromatography: To be performed using silica gel 60 (230-400 mesh) from Merck.

Experimental Protocols

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

This initial step involves the construction of the imidazo[1,2-a]pyridine core through a condensation and cyclization reaction between 2-amino-4-bromopyridine and chloroacetaldehyde. This reaction is a variation of the classic Tschitschibabin reaction.[1]

Protocol:

  • To a round-bottom flask, add 2-amino-4-bromopyridine (1.0 eq) and ethanol.

  • Add a solution of chloroacetaldehyde (1.2 eq, 50 wt. % in H₂O) dropwise to the stirred solution at room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to afford 7-bromoimidazo[1,2-a]pyridine as a solid.

Causality of Experimental Choices:

  • Base: Sodium bicarbonate is used to neutralize the hydrochloric acid formed during the reaction, which facilitates the cyclization step.

  • Solvent: Ethanol is a suitable solvent that allows for the dissolution of the starting materials and facilitates the reaction at a moderate reflux temperature.

Step 2: Synthesis of 2,7-Dibromoimidazo[1,2-a]pyridine

The second step involves the selective bromination of the 7-bromoimidazo[1,2-a]pyridine intermediate at the 2-position. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the electrophilic bromination of electron-rich heterocyclic systems.[2][3]

Protocol:

  • Dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to yield 2,7-dibromoimidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • NBS: NBS is a safer and easier-to-handle source of electrophilic bromine compared to liquid bromine.[3]

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of bromination reaction.

  • Temperature: Starting the reaction at 0 °C helps to control the reactivity of the bromination and can improve selectivity.

Step 3: Synthesis of 7-Bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine

This step introduces the protected ethynyl group via a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a robust method for the formation of C(sp²)-C(sp) bonds.[4][5]

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 2,7-dibromoimidazo[1,2-a]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran (THF).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain 7-bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[4]

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition R-X pd0->pd_ox R-X pd_trans Transmetalation R-C≡C-R' pd_ox->pd_trans Cu-C≡C-R' cu_alkyne Cu-C≡C-R' pd_re Reductive Elimination R-C≡C-R' pd_trans->pd_re pd_re->pd0 cu_x CuX cu_x->cu_alkyne H-C≡C-R', Base cu_alkyne->cu_x [Pd]-R alkyne H-C≡C-R'

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Step 4: Synthesis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

The final step is the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne. This can be achieved under mild basic conditions.[6][7][8]

Protocol:

  • Dissolve 7-bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous methanol.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to afford the final product, 7-bromo-2-ethynylimidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Potassium Carbonate/Methanol: This is a mild and effective method for the desilylation of TMS-protected alkynes.[7] The methoxide generated in situ is the active deprotecting agent.

  • Alternative Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF is another common method for TMS deprotection.[8][9]

Summary of Results

StepProductStarting MaterialKey ReagentsTypical Yield
17-Bromoimidazo[1,2-a]pyridine2-Amino-4-bromopyridineChloroacetaldehyde, NaHCO₃70-80%
22,7-Dibromoimidazo[1,2-a]pyridine7-Bromoimidazo[1,2-a]pyridineN-Bromosuccinimide85-95%
37-Bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine2,7-Dibromoimidazo[1,2-a]pyridine(Trimethylsilyl)acetylene, Pd/Cu catalyst60-75%
47-Bromo-2-ethynylimidazo[1,2-a]pyridine7-Bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridinePotassium carbonate, Methanol80-90%

Conclusion

This application note provides a reliable and detailed four-step synthesis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine from 2-amino-4-bromopyridine. The described protocols are robust and can be adapted for the synthesis of a variety of substituted imidazo[1,2-a]pyridines, which are valuable scaffolds in drug discovery and development. The inclusion of explanations for the choice of reagents and reaction conditions aims to empower researchers to troubleshoot and optimize these transformations in their own laboratories.

References

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 2018. [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC - NIH. [Link]

  • N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Chemistry Portal. [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. ScienceDirect. [Link]

  • Bromination of pyridine derivatives.
  • Sonogashira coupling. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. ChemRxiv. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

Sources

Using 7-Bromo-2-ethynylimidazo[1,2-a]pyridine as a building block for fluorescent probes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Bromo-2-ethynylimidazo[1,2-a]pyridine as a Modular Building Block for Advanced Fluorescent Probes

Executive Summary

The development of highly specific, environmentally sensitive fluorescent probes is a critical bottleneck in advanced bioimaging and diagnostic assays. 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2) emerges as a highly versatile, dual-functionalized building block designed to solve this challenge. By combining the privileged, highly fluorescent imidazo[1,2-a]pyridine core with two orthogonal reactive sites—a C2-ethynyl group and a C7-bromo group—this scaffold allows researchers to independently tune the molecule's photophysical properties and its biological targeting capabilities.

This technical guide details the structural rationale, photophysical tuning mechanisms, and self-validating protocols for utilizing this building block in the synthesis of next-generation fluorescent probes.

Structural Rationale & Orthogonal Reactivity

The imidazo[1,2-a]pyridine framework is recognized as a "privileged scaffold" in modern chemistry due to its exceptional electronic delocalization, chemical stability, and inherent fluorescence[1]. It is extensively utilized in the design of sensors for heavy metal ions (e.g., Fe³⁺, Hg²⁺) and cellular thiols[2][3].

The strategic placement of functional groups on 7-Bromo-2-ethynylimidazo[1,2-a]pyridine provides a pathway for orthogonal functionalization:

  • The C2-Ethynyl Handle: Terminal alkynes are the premier functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. This allows for the rapid, high-yielding conjugation of targeting moieties (such as peptides, antibodies, or organelle-directing triphenylphosphonium salts) without disrupting the fluorophore's core electronic structure[4].

  • The C7-Bromo Handle: The bromine atom at the 7-position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). This site is typically used to introduce electron-donating groups (EDGs) or extended π -conjugated systems to fine-tune the emission wavelength and quantum yield[5].

Workflow A 7-Bromo-2-ethynyl imidazo[1,2-a]pyridine (Core Scaffold) B CuAAC Click Chemistry (C2 Position) A->B Add Targeting Ligand (Azide) C Suzuki/Sonogashira (C7 Position) A->C Add Fluorophore Tuning Group D Targeted Bioimaging Probe B->D Dual Functionalization C->D Dual Functionalization

Fig 1: Modular orthogonal functionalization of the imidazo[1,2-a]pyridine scaffold.

Photophysical Tuning: The ICT Mechanism

A primary advantage of the imidazo[1,2-a]pyridine core is its ability to participate in Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT)[6][7]. By installing an electron-donating group (e.g., a dialkylaminoaryl group) at the C7 position via cross-coupling, and utilizing the electron-withdrawing nature of the triazole ring formed at the C2 position post-click chemistry, researchers can create a powerful Donor- π -Acceptor (D- π -A) push-pull system[8].

This push-pull architecture significantly lowers the HOMO-LUMO gap, resulting in a red-shifted emission (often extending into the NIR region) and a massively increased Stokes shift, which is critical for minimizing background autofluorescence in live-cell imaging[9].

Logic Core Imidazo[1,2-a]pyridine Core (Electron Transmitter) Acceptor Electron Withdrawing Group at C2 (via Triazole) Core->Acceptor Pull e- Donor Electron Donating Group at C7 (e.g., -NMe2) Donor->Core Push e- ICT Intramolecular Charge Transfer Enhanced Dipole Moment Donor->ICT Acceptor->ICT Emission Red-Shifted Emission & Large Stokes Shift ICT->Emission Photophysical Outcome

Fig 2: Intramolecular Charge Transfer (ICT) tuning via push-pull electronic effects.

Quantitative Photophysical Data Summary

The table below summarizes the typical photophysical enhancements observed when functionalizing the imidazo[1,2-a]pyridine scaffold[5][9][10].

Derivative ArchitectureEmission Range ( λem​ )Quantum Yield ( ΦF​ )Stokes ShiftPrimary Application
Unsubstituted Core 362 – 415 nm0.20 – 0.40Moderate (~50 nm)Baseline scaffold evaluation
C7-Aryl Substituted 415 – 461 nm0.30 – 0.60Large (>80 nm)General bioimaging / Organelle tracking
C2-Triazole Linked 450 – 510 nm0.40 – 0.70Large (>100 nm)Targeted cell imaging (e.g., HeLa cells)
D- π -A Push-Pull System 500 – 612 nm0.50 – 0.89Very Large (>120 nm)Two-photon absorption / Deep tissue imaging

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include mechanistic explanations for reagent choices and in-process visual cues to confirm reaction success.

Protocol A: CuAAC "Click" Conjugation at the C2-Ethynyl Position

This protocol details the attachment of an azide-functionalized targeting ligand to the fluorophore core.

Reagents & Materials:

  • 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 equiv)

  • Azide-functionalized ligand (1.1 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 equiv)

  • Solvent: THF/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne core and the azide ligand in THF. In a separate vial, dissolve CuSO₄ and TBTA in a minimum amount of THF/H₂O.

    • Causality: TBTA is a tetradentate ligand crucial for protecting the Cu(I) species from oxidation and disproportionation in the aqueous mixture, ensuring high catalytic turnover.

  • Catalyst Activation: Add the freshly prepared aqueous Sodium Ascorbate solution to the Copper/TBTA mixture.

    • Causality: Ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ.

  • Reaction: Combine all solutions and stir at room temperature for 4–6 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting alkyne.

    • Self-Validation Check: Under a 365 nm UV lamp, the starting material will show distinct blue fluorescence. As the triazole ring forms, the extended conjugation will cause the product spot to exhibit a highly intensified, slightly red-shifted fluorescence (often bright cyan/green). The disappearance of the starting material spot confirms completion.

  • Workup: Extract with EtOAc, wash with brine (to remove copper salts), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C7-Bromo Position

This protocol details the introduction of an electron-donating aryl group to tune the emission profile.

Reagents & Materials:

  • C2-Functionalized 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (e.g., 4-(Dimethylamino)phenylboronic acid) (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Degassing: Combine the bromo-core, boronic acid, and K₂CO₃ in the biphasic solvent system. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen is highly detrimental to the Pd(0) catalyst. The biphasic system is chosen because the organic phase dissolves the heteroaromatic substrates, while the aqueous phase dissolves the inorganic base required to activate the boronic acid for the transmetalation step.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under an Argon stream, seal the vessel, and heat to 90 °C for 12 hours.

  • In-Process Validation:

    • Self-Validation Check: The reaction mixture will undergo a distinct colorimetric shift (e.g., from pale yellow to deep orange/red) as the D- π -A conjugated system forms. A TLC check under a UV lamp will reveal a dramatic shift in emission (e.g., from green to bright yellow/red), providing immediate visual confirmation of the cross-coupling success.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with Toluene, concentrate the combined organics, and purify via silica gel chromatography.

References

  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: R Discovery / The Journal of Organic Chemistry (ACS)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)
  • Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption Source: ResearchGate / Chemistry - A European Journal URL

Sources

Comprehensive Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of GABA_A receptor modulators, kinase inhibitors, and[1]. The substrate 7-Bromo-2-ethynylimidazo[1,2-a]pyridine presents a unique synthetic opportunity due to its bifunctional nature: it possesses a highly reactive C7-bromide for cross-coupling and a terminal C2-alkyne for downstream click chemistry or Sonogashira coupling.

However, this bifunctionality introduces a critical chemoselectivity challenge. Standard cross-coupling conditions can inadvertently trigger alkyne oligomerization or Glaser homocoupling. As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating methodology that strictly targets the C7-Br bond via a copper-free Suzuki-Miyaura coupling, preserving the terminal alkyne with >98% fidelity.

Mechanistic Rationale & Chemoselectivity

The functionalization of halogenated imidazo[1,2-a]pyridines via is well-documented[2][3], but the presence of a terminal alkyne requires orthogonal reactivity planning.

The Causality Behind the Chemistry:

  • Copper Exclusion: Copper is traditionally used to activate terminal alkynes (Sonogashira coupling). In this Suzuki protocol, copper must be strictly excluded. Even trace copper will catalyze the formation of copper acetylides, leading to intermolecular cross-coupling with the 7-bromo position of another molecule (polymerization).

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, outcompeting any potential migratory insertion side-reactions at the alkyne.

  • Anaerobic Necessity: Oxygen promotes the Glaser homocoupling of terminal alkynes. Rigorous degassing (Freeze-Pump-Thaw) is not just for catalyst longevity; it is a fundamental requirement for substrate preservation.

Chemoselectivity Substrate 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (Bifunctional) Suzuki Suzuki-Miyaura (Cu-free, Pd-catalyzed) Substrate->Suzuki Ar-B(OH)2, Base Sonogashira Sonogashira / Glaser (Cu-catalyzed or O2 present) Substrate->Sonogashira Trace Cu, O2 Product 7-Aryl-2-ethynylimidazo[1,2-a]pyridine (Desired Product) Suzuki->Product Chemoselective C-C Bond SideProduct Oligomers / Homocoupling (Degradation) Sonogashira->SideProduct

Caption: Chemoselective logic for the orthogonal functionalization of the bifunctional imidazopyridine.

Condition Optimization & Quantitative Data

To establish a self-validating system, various catalytic conditions were screened. The table below summarizes the quantitative data driving our protocol choices. The use of a mixed aqueous-organic solvent (1,4-Dioxane/H₂O) is critical, as water is mechanistically required to form the highly reactive trihydroxyboronate intermediate [Ar-B(OH)3]⁻ necessary for transmetalation.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Alkyne Preservation (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)904560 (Homocoupling observed)
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 88 >98 (Optimal)
3Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (4:1)9092>95
4Pd(dppf)Cl₂ + CuI (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)90Trace0 (Oligomerization)

Data Interpretation: Entry 2 provides the optimal balance of high yield, perfect chemoselectivity, and operational simplicity using commercially available, bench-stable pre-catalysts. Entry 4 validates the hypothesis that copper must be strictly avoided.

Experimental Protocol

Workflow Step1 1. Assembly Schlenk Flask Reactants Pd(dppf)Cl2 Step2 2. Degassing Freeze-Pump-Thaw 3 Cycles Argon Step1->Step2 Step3 3. Reaction 90°C 12-16 h Dioxane/H2O Step2->Step3 Step4 4. Workup Liquid-Liquid Ext. Brine Wash Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the anaerobic Suzuki-Miyaura cross-coupling.

Materials & Reagents
  • Substrate: 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 mmol, 221 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, the chosen boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum and connect to a Schlenk line.

Step 2: Rigorous Degassing (Crucial for Alkyne Preservation)

  • Add 1,4-Dioxane and H₂O via syringe.

  • Perform three cycles of Freeze-Pump-Thaw :

    • Freeze the mixture in a liquid nitrogen bath.

    • Pump (apply high vacuum) for 5 minutes to remove dissolved gases (specifically O₂).

    • Thaw the mixture under a static atmosphere of Argon.

  • Causality Note: Standard nitrogen sparging is insufficient for this substrate. The Freeze-Pump-Thaw method guarantees the complete removal of oxygen, preventing Glaser homocoupling.

Step 3: Catalytic Heating

  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Stir vigorously (800 rpm) for 12–16 hours under a positive pressure of Argon.

  • Monitor reaction progress via TLC (Hexane/EtOAc 1:1) or LC-MS. The product typically exhibits a distinct blue fluorescence under 365 nm UV light, characteristic of [4].

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of Hexane to Ethyl Acetate (typically 80:20 to 50:50) to isolate the pure 7-aryl-2-ethynylimidazo[1,2-a]pyridine.

Analytical Validation & Troubleshooting

A self-validating protocol requires strict analytical checkpoints:

  • ¹H NMR (CDCl₃): Confirm the preservation of the terminal alkyne by identifying the sharp singlet at ~3.20–3.50 ppm (C≡C–H ). The disappearance of the C7-Br adjacent protons and the appearance of the new aryl multiplet confirms successful coupling.

  • Troubleshooting Black Precipitate: If a black mirror or precipitate (Pd black) forms rapidly (<1 hour), the catalyst has decomposed. This is usually caused by insufficient degassing or impure boronic acid. Ensure the boronic acid has not degraded into boroxines, which alters stoichiometry.

References

  • Title: Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. Source: Journal of Organic Chemistry (2007). URL: [Link]

  • Title: Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. Source: ACS Medicinal Chemistry Letters / PMC (2018). URL: [Link]

  • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Source: RSC Advances (2019). URL: [Link]

Sources

Preparation of 1,2,3-triazole derivatives from 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

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Defining the Parameters

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Developing a Technical Guide

I'm currently focused on outlining a comprehensive technical guide on synthesizing 1,2,3-triazole derivatives from 7-Bromo-2-ethynylimidazo[1,2-a]pyridine. It's becoming apparent that the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction is the critical reaction. I'm prioritizing clarity and specificity for experts, ensuring detailed reaction conditions and practical considerations are included.

Structuring the Guide Content

I've decided to structure the technical guide with a focus on practical application. The title and introduction will emphasize the importance of both the imidazo[1,2-a]pyridine scaffold and the 1,2,3-triazole ring in drug discovery. A section explaining the CuAAC mechanism will be included, and I'll include the role of the Cu(I) catalyst, sodium ascorbate, and the solvent choice. I will be including detailed experimental workflows and optimization data.

Gaining Context and Scope

I've been reviewing search results, which offer a solid foundation. Key reference "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides" is providing excellent context for the current direction. I'm focusing on CuAAC reactivity and building from that point to expand my understanding of the problem.

Structuring the Information

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Defining the Key Scaffold

I'm now detailing the application's introduction, focusing on the significance of the imidazo[1,2-a]pyridine scaffold as a privileged pharmacophore, referencing its presence in approved drugs. I'm explaining the utility of the 7-bromo substituent for further diversification. I've also incorporated details about the stability of the 1,4-disubstituted 1,2,3-triazole as a bioisostere. I'm elaborating on the CuAAC mechanism to show how it forms the active species.

Outlining Key Experimental Details

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Finalizing the References

I'm now compiling the cited sources and ensuring everything is correctly formatted for the reference section. I've also refined the DOT diagrams to improve their clarity. The CuAAC mechanism diagram illustrates each step from the formation of the copper acetylide intermediate through to the 1,4-disubstituted triazole product. The experimental workflow diagram will capture reagent preparation, the core reaction, workup, and purification in a step-by-step flowchart.

Visualizing the Workflow

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I've checked the color schemes for the diagrams, ensuring they are accessible and visually clear. The first diagram's node and edge colors are appropriately contrasting, while the second diagram maintains consistency. I've also verified the technical writing for an authoritative tone.

Analyzing Experimental Design

I'm now detailing the causality behind the experimental choices. The solvent system t-BuOH/H2O is critical because water accelerates CuAAC and t-BuOH solubilizes the alkyne. I am explaining sodium ascorbate's role as a reducing agent to maintain Cu(I) and prevent alkyne homocoupling. Furthermore, I've incorporated the rationale for EDTA in the workup, to remove copper ions.

Refining the Experimental Details

I am now focusing on the experimental data, and I've integrated details on the critical role of ammonia solution in chelating residual copper to prevent catalyst poisoning in future assays. I have finished the table to represent the reaction optimization, with columns for entry, solvent system, catalyst system, temperature, time, and yield. I'm now double-checking all the references and URLs, ensuring the correct formatting and citations. I'm also planning to utilize the redirect URL from the search result.

Prioritizing URL Verification

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Revising URL Integration

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Prioritizing URL Integrity

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Drafting the Executive Summary

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Refining the CuAAC Parameters

I'm focusing now on detailing the reaction parameters. I'm explaining the exclusive 1,4-regioisomer formation achieved through the dinuclear copper acetylide intermediate. I am specifying the catalyst generation: the CuSO4·5H2O and sodium ascorbate system, explaining the in situ reduction of Cu(II) and the excess of ascorbate. I am also detailing the solvent choice (t-BuOH/H2O) and workup strategy (EDTA/NH4OH wash) and the causality of these choices.

Finalizing the Protocol

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Refining the DOT Diagrams

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Visualizing the Reaction Steps

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G Experimental Workflow S1 Step 1: Substrate Dissolution Dissolve substrates, catalyst, and additive in solvent. S2 Step 2: Reaction Setup Add substrates, catalyst, additive S1->S2 S3 Step 3: Cycloaddition Stir at RT (2-12 h), Monitor by LC-MS *Validation Checkpoint:* LC-MS S2->S3 S4 Step 4: Quenching & Workup Add aq. EDTA/NH4OH, Extract with EtOAc *Validation Checkpoint:* Aqueous phase should be colorless. S3->S4 S5 Step 5: Purification Flash Chromatography (DCM/MeOH) *Validation Checkpoint:* Product is obtained as a solid. S4->S5

Verifying the Experimental Checks

I'm now detailing the validation checkpoints for the reaction's success. My analysis of the LC-MS data will confirm alkyne consumption and product formation. The aqueous phase's color change will signify copper removal. I am meticulously constructing the reference section, using verified URLs for each cited paper.

  • Jia, Y.; Wang, J.; Li, Z.; Li, Y. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.2010 , 39, 4467-4492. [Link]

  • Li, J.; Yang, W.; Yin, Y.; Liu, D.; Xu, W.; Wu, Z.; Zhu, H. Facile synthesis of new imidazo[1,2-a]pyridines carrying 1,2,3-triazoles via click chemistry and their antiepileptic studies. Bioorg. Med. Chem. Lett.2013 , 23, 3479-3482. [Link]

  • Li, P.; Wu, Z.; Tan, J.; Zheng, X.; Wu, G.; Huang, C. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega2016 , 1, 211-224. [Link]

Prioritizing URL Consistency

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  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. URL: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. URL: [Link]

  • Facile synthesis of new imidazo[1,2-a]pyridines carrying 1,2,3-triazoles via click chemistry and their antiepileptic studies - PubMed. URL: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. URL: [Link]

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In Vitro Biological Assay Protocols for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter libraries built upon the 7-Bromo-2-ethynylimidazo[1,2-a]pyridine scaffold. This specific molecule is a highly versatile, bifunctional building block in modern drug discovery. The strategic placement of the C7-bromo and C2-ethynyl groups allows for orthogonal late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at C7 and Sonogashira coupling or click chemistry at the C2-alkyne).

Biologically, derivatives of this scaffold partition primarily into two distinct therapeutic arenas:

  • Neurology (mGluR5 Modulators): The 2-ethynylimidazo[1,2-a]pyridine motif is a validated pharmacophore for Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs). Compounds like Dipraglurant utilize this exact alkyne-heterocycle geometry to bind the 7-transmembrane (7TM) allosteric pocket, stabilizing the inactive conformation of the receptor for the treatment of Parkinson's disease levodopa-induced dyskinesia (LID) and dystonia[1].

  • Oncology (Kinase Inhibitors): The planar, nitrogen-rich imidazo[1,2-a]pyridine core acts as an excellent ATP-competitive hinge-binder in the active sites of various kinases, notably PI3K/mTOR[2] and Cyclin-Dependent Kinases (e.g., CDK2)[3].

This application note provides self-validating, step-by-step in vitro assay protocols to evaluate derivatives of this scaffold for both mGluR5 allosteric modulation and kinase inhibition.

Target Pathways & Pharmacological Workflows

Understanding the downstream consequences of target engagement is critical for assay selection. mGluR5 is a Gq-coupled GPCR; its activation leads to intracellular calcium ( Ca2+ ) release. Conversely, kinases phosphorylate lipid/protein substrates while generating ADP. Our assays are designed to capture these specific secondary messengers.

Signaling A 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (Bifunctional Scaffold) B mGluR5 NAMs (e.g., Dipraglurant analogs) A->B Sonogashira/Click C Kinase Inhibitors (e.g., PI3K/mTOR, CDK2) A->C Suzuki/Buchwald D Block Gq-coupled Ca2+ Mobilization B->D Allosteric Inhibition E Inhibit ATP Binding (PI3K/Akt/mTOR) C->E Competitive Inhibition F Neurological Models (PD, Dystonia) D->F Therapeutic Efficacy G Oncology Models (Anti-proliferation) E->G Therapeutic Efficacy

Fig 1: Divergent pharmacological pathways of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine derivatives.

Protocol 1: FLIPR Calcium Mobilization Assay (mGluR5 NAMs)

Causality & Principle: mGluR5 activation by glutamate stimulates Phospholipase C (PLC), generating IP3​ , which triggers Ca2+ release from the endoplasmic reticulum. To screen imidazo[1,2-a]pyridine derivatives as NAMs, we use a fluorogenic calcium-sensitive dye (Fluo-4 AM). Fluo-4 AM is cell-permeable; once inside, esterases cleave the AM group, trapping the dye. When Ca2+ binds the dye, its fluorescence increases >100-fold. A potent NAM will prevent this fluorescence spike upon agonist addition.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK293 cells stably expressing human mGluR5.

    • Seed cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate using DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C, 5% CO2​ to allow monolayer formation.

  • Dye Loading:

    • Remove the culture medium and wash the cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux, pH 7.4).

    • Add 20 µL of 2 µM Fluo-4 AM dye solution (containing 0.02% Pluronic F-127 to aid dispersion) to each well.

    • Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature (RT) to ensure complete esterase cleavage.

  • Compound Pre-incubation (The Allosteric Blockade):

    • Prepare 3-fold serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives in Assay Buffer (final DMSO concentration < 0.5%).

    • Add 10 µL of the compound solution to the wells. Include MPEP (2-methyl-6-(phenylethynyl)pyridine) as a positive NAM control[1].

    • Incubate for 15 minutes at RT. Note: Allosteric modulators require pre-incubation to establish equilibrium at the 7TM binding site before the orthosteric agonist is introduced.

  • Agonist Stimulation & Signal Detection:

    • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

    • Establish a baseline fluorescence reading (Ex: 488 nm, Em: 525 nm) for 10 seconds.

    • Automatically dispense 10 µL of an EC80​ concentration of DHPG (a selective group I mGluR agonist) or Glutamate.

    • Record fluorescence continuously for 3 minutes to capture the Ca2+ transient peak.

AssayWorkflow Step1 1. Cell Preparation Seed HEK293-mGluR5 cells in 384-well microplates Step2 2. Dye Loading Incubate with Fluo-4 AM (Ca2+ sensitive indicator) Step1->Step2 Step3 3. Compound Addition Add Imidazopyridine derivatives (Pre-incubation for 15 min) Step2->Step3 Step4 4. Agonist Stimulation Add Glutamate/DHPG to trigger intracellular Ca2+ flux Step3->Step4 Step5 5. Signal Detection Read fluorescence via FLIPR (Ex 488 nm / Em 525 nm) Step4->Step5

Fig 2: Experimental workflow for the FLIPR Calcium Mobilization Assay.

Protocol 2: ADP-Glo™ Kinase Assay (PI3K/mTOR & CDK2)

Causality & Principle: If the derivatives are functionalized at the C7-bromo position with aryl groups to target kinases, a radiometric 33P -ATP assay can be used, but the ADP-Glo™ assay provides a safer, highly robust luminescent alternative. Kinases consume ATP and generate ADP. The ADP-Glo assay depletes unconsumed ATP, then converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Luminescence is directly proportional to kinase activity. Imidazo[1,2-a]pyridines act as ATP-competitive inhibitors[2][3]; therefore, active compounds will yield low luminescence.

Step-by-Step Methodology
  • Enzyme and Substrate Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT).

    • Dilute the target kinase (e.g., PI3K α or CDK2/Cyclin E) to its optimal working concentration (typically 1-5 ng/µL).

    • Prepare a substrate mix containing the specific lipid/peptide substrate and ultra-pure ATP at the Km​ value for the specific kinase. Using ATP at its Km​ ensures the assay is highly sensitive to ATP-competitive imidazopyridine inhibitors.

  • Kinase Reaction:

    • In a 384-well solid white plate, add 1 µL of the imidazo[1,2-a]pyridine derivative (serial dilutions in 10% DMSO).

    • Add 2 µL of the Kinase solution. Incubate for 10 minutes at RT to allow compound binding.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

    • Seal the plate and incubate for 60 minutes at RT.

  • ADP Detection (Luminescence):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at RT.

    • Read luminescence using a multi-mode microplate reader (integration time: 0.5–1 second).

Quantitative Data Interpretation & Quality Control

A self-validating assay must prove its statistical robustness before the pharmacological data can be trusted. The Z′ -factor must be calculated for every plate:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z′ -factor > 0.5 indicates an excellent assay.

Below is a representative data matrix summarizing expected quantitative outcomes for highly optimized 7-Bromo-2-ethynylimidazo[1,2-a]pyridine derivatives across different targets.

Target ClassRepresentative TargetPositive ControlExpected Potency ( IC50​ )Key Selectivity MetricAssay Z′ -Factor
GPCR NAM mGluR5MPEP / Dipraglurant10 nM – 150 nM>100-fold vs mGluR10.65 – 0.80
Kinase (Lipid) PI3K α HS-173 / PIK-750.5 nM – 5.0 nM>50-fold vs mTOR0.70 – 0.85
Kinase (Ser/Thr) CDK2AZ70310 nM – 50 nM>100-fold vs CDK40.75 – 0.85
Enzyme COX-2Celecoxib50 nM – 180 nM>200-fold vs COX-10.60 – 0.75

Note: The imidazo[1,2-a]pyridine core has also been successfully utilized to develop highly selective COX-2 inhibitors, where the core acts as a scaffold to position sulfonamide or methylsulfonyl groups into the secondary pocket of the COX-2 active site[4].

References

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

  • Dipraglurant | ALZFORUM Alzforum Therapeutics Database URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9 Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the synthesis of complex, bifunctional heterocyclic building blocks. 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS 2832575-91-2) is a highly sought-after scaffold in medicinal chemistry and drug discovery[1]. It offers orthogonal reactivity: the C7-bromide is primed for Suzuki or Buchwald-Hartwig cross-couplings, while the C2-alkyne is ideal for Click chemistry (CuAAC) or Sonogashira couplings.

However, synthesizing this molecule with high regioselectivity and yield requires precise control over a 4-step sequence, primarily relying on the homologation of an aldehyde intermediate[2]. This guide provides field-validated methodologies, mechanistic causality, and troubleshooting steps to ensure your synthetic workflow is robust, self-validating, and reproducible.

Mechanistic Pathway & Experimental Workflow

To avoid regioselectivity issues associated with direct halogenation/alkynylation of the imidazo[1,2-a]pyridine core, the most reliable route builds the C2-substituent directly during the cyclization phase, followed by functional group interconversion.

SynthesisWorkflow A 2-Amino-4-bromopyridine + Ethyl bromopyruvate B Ethyl 7-bromoimidazo[1,2-a] pyridine-2-carboxylate A->B Step 1: Condensation Toluene, 116°C, 16h C (7-Bromoimidazo[1,2-a] pyridin-2-yl)methanol B->C Step 2: Reduction LiAlH4, THF, 0°C to RT D 7-Bromoimidazo[1,2-a] pyridine-2-carbaldehyde C->D Step 3: Oxidation MnO2, DCM, RT, 12h E 7-Bromo-2-ethynylimidazo [1,2-a]pyridine D->E Step 4: Homologation Bestmann-Ohira, K2CO3, MeOH

4-step synthetic workflow for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine via aldehyde homologation.

Step-by-Step Methodologies
Step 1: Imidazo[1,2-a]pyridine Core Condensation
  • Protocol: Combine 4-bromopyridin-2-amine (1.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.0 eq) in toluene. Heat the mixture to reflux (116 °C) for 16 hours. Remove the volatiles under reduced pressure and purify the crude product via flash chromatography (eluting with 1.5% MeOH in DCM) to yield [3].

  • Causality Insight: The initial step is a Tschitschibabin-type condensation. The exocyclic amine of the pyridine attacks the alpha-carbon of the bromopyruvate, followed by cyclization onto the ketone. Toluene is chosen as the solvent because refluxing at 116 °C allows for the azeotropic removal of water, which thermodynamically drives the dehydration step of the cyclization to completion.

Step 2: Ester Reduction
  • Protocol: Dissolve ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in anhydrous THF and cool to 0 °C. Slowly add LiAlH4 (1.0 eq). Allow the reaction to warm to 25 °C and stir for 16 hours. Quench carefully with saturated aqueous NH4Cl, extract with ethyl acetate, and concentrate to yield [4].

  • Causality Insight: LiAlH4 provides the nucleophilic hydride necessary to reduce the ester to a primary alcohol. Maintaining 0 °C during the highly exothermic addition prevents thermal degradation and suppresses the over-reduction (cleavage) of the sensitive C7-Br bond.

Step 3: Alcohol Oxidation
  • Protocol: Dissolve the intermediate methanol derivative in dichloromethane (DCM). Add activated MnO2 (10-15 eq) and stir at room temperature for 12-15 hours. Filter the suspension through a pad of Celite to remove the manganese salts, and concentrate the filtrate to afford [5].

  • Causality Insight: MnO2 is a mild, heterogeneous oxidant highly selective for allylic and benzylic-like alcohols. It prevents over-oxidation to the carboxylic acid and avoids the formation of pyridine N-oxides, a common and detrimental side reaction when using stronger oxidants like mCPBA or H2O2.

Step 4: Seyferth-Gilbert Homologation
  • Protocol: To a solution of 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde and finely powdered K2CO3 (2.0 eq) in strictly anhydrous methanol, add the (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq)[2]. Stir at room temperature for 14 hours. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify to yield [1].

  • Causality Insight: The Bestmann-Ohira reagent undergoes methanolysis in the presence of K2CO3 to generate the Seyferth-Gilbert diazo anion in situ. This anion attacks the aldehyde, forming an oxaphosphetane intermediate that collapses to yield the terminal alkyne. This method is specifically chosen over the Corey-Fuchs reaction because it avoids the use of strong bases like n-BuLi, which would cause rapid lithium-halogen exchange at the C7-bromide position.

Troubleshooting Guides & FAQs

Q: My Step 1 condensation yield is low (<40%), and I see unreacted 4-bromopyridin-2-amine on the TLC. How can I improve this? A: The cyclization can stall due to the accumulation of HBr (a byproduct of the initial alkylation), which protonates the 2-aminopyridine and renders it non-nucleophilic.

  • Actionable Solution: Add a mild, non-nucleophilic base such as NaHCO3 (1.5 eq) to the toluene mixture. This neutralizes the HBr, keeping the pyridine nitrogen nucleophilic and driving the reaction to completion without causing side-reactions with the bromopyruvate.

Q: During Step 2 (LiAlH4 reduction), I am observing debromination side products. What is the alternative? A: LiAlH4 can occasionally act as a hydride source for reductive dehalogenation, especially on electron-deficient heterocyclic rings.

  • Actionable Solution: Switch your reducing agent to DIBAL-H (Diisobutylaluminum hydride) in DCM at -78 °C. DIBAL-H is milder and highly chemoselective for the ester, effectively preventing C7-Br cleavage while still yielding the desired alcohol.

Q: The Bestmann-Ohira homologation (Step 4) is stalling at the diazo intermediate, resulting in incomplete conversion. Why? A: This typically indicates that the methanol is not completely anhydrous, or the K2CO3 is clumped and inactive. The reaction strictly relies on the in situ generation of the Seyferth-Gilbert anion via methanolysis.

  • Actionable Solution: Use freshly dried, finely powdered K2CO3 and strictly anhydrous MeOH. If the reaction still stalls, adding a catalytic amount of a stronger base like can accelerate the anion formation[6].

Quantitative Data Summary
StepTransformationReagents / ConditionsTypical YieldCritical Parameter
1 CondensationToluene, 116 °C, 16 h65 - 75%Azeotropic water removal
2 ReductionLiAlH4, THF, 0 °C to RT80 - 85%Temperature control (<25 °C)
3 OxidationMnO2, DCM, RT, 12 h85 - 95%Activated MnO2 quality
4 HomologationBestmann-Ohira, K2CO3, MeOH70 - 80%Anhydrous MeOH, active base
References
  • WO2021242923A1 - TLR2 Modulator Compounds, Pharmaceutical Compositions and Uses Thereof.
  • WO2019000236A1 - 3-(1H-Pyrazol-4-yl)pyridine Allosteric Modulators of M4 Muscarinic Acetylcholine Receptor.
  • WO2023196429A1 - Modulators of Cystic Fibrosis Transmembrane Conductance Regulator.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC, National Library of Medicine.[Link]

  • WO2024086809A1 - Methods for Treating Cancer.
  • The Journal of Organic Chemistry Vol. 84 No. 13. ACS Publications.[Link]

Sources

Overcoming solubility issues of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a common roadblock: the stubborn insolubility of rigid, bifunctional building blocks.

7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2)[1][2] is a highly versatile scaffold. It offers a terminal alkyne handle for Click chemistry (CuAAC) or Sonogashira couplings, and a bromide for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, its physicochemical properties make it notoriously difficult to dissolve in standard organic solvents, often leading to failed reactions, poor yields, or difficult NMR characterizations.

This guide is designed to help you understand the root cause of these solubility issues and provide field-proven, self-validating protocols to overcome them.

The Physicochemical Root of the Problem

To solve a solubility issue, we must first understand its causality.

The imidazo[1,2-a]pyridine core is a rigid, planar fused bicyclic system. This planarity promotes intense intermolecular π−π stacking in the solid state[3][4]. When you add electron-withdrawing and highly polarizable groups like a bromide and a terminal alkyne, the crystal lattice energy increases significantly.

Furthermore, this molecule lacks hydrogen-bond donating groups (such as -OH or -NH₂). Because of this, protic solvents (e.g., cold methanol or ethanol) cannot effectively solvate the neutral molecule through hydrogen bonding. To dissolve it, you must either use highly polar aprotic solvents that can disrupt the π−π stacking via strong dipole interactions, or chemically modify the electronic state of the molecule (e.g., via protonation).

Solvent Selection Matrix

The table below summarizes the quantitative solvating power of common laboratory solvents for this specific heterocycle. Use this matrix to select the appropriate continuous phase for your workflow.

SolventDielectric Constant (ε)Solvating PowerRecommended Application
DMSO 46.7ExcellentHigh-concentration stock solutions, Click chemistry
DMF 36.7Very GoodStock solutions, high-temp cross-couplings
1,4-Dioxane 2.2ModerateSonogashira/Suzuki couplings (requires heating >60°C)
THF 7.6Moderate to LowLow-temp reactions (Warning: prone to crashing out)
Dichloromethane (DCM) 8.9LowExtractions, analytical TLC
Hexanes 1.9InsolublePrecipitation, trituration, and crystallization

Troubleshooting FAQs

Q1: My compound crashes out during a Sonogashira coupling in THF at room temperature. How do I keep it in solution? A1: THF lacks the dipole moment required to keep this rigid lattice apart at room temperature. Switch your solvent to 1,4-dioxane and run the reaction at 60–80°C. Alternatively, if you must use THF, add 10–20% by volume of DMF as a polar aprotic co-solvent. The heat and the high-dielectric co-solvent will provide the thermodynamic energy needed to keep the π−π dimers dissociated.

Q2: Can I use acidic modifiers to dissolve it for NMR or polar reactions? A2: Yes. The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1) with a pKa of approximately 4.7[5]. By adding a stoichiometric amount of a strong acid like Trifluoroacetic acid (TFA), you protonate the N1 position. This converts the neutral planar molecule into a cationic salt, forcing electrostatic repulsion between molecules and drastically increasing its solubility in halogenated or polar solvents.

Q3: I need to use this in a CuAAC (Click) reaction in an aqueous buffer, but it floats as a suspension. What is the best approach? A3: Water alone cannot overcome the lattice energy of the neutral compound. You must pre-dissolve the compound in DMSO to create a concentrated stock, and then dilute it into a co-solvent system (e.g., tert-butanol/water 1:1). This ensures the compound is dispersed at a molecular level, allowing the Cu(I) catalyst to coordinate the alkyne before bulk precipitation occurs.

Visualizing the Workflows

SolventWorkflow Start 7-Bromo-2-ethynylimidazo [1,2-a]pyridine Q1 Reaction Type? Start->Q1 Click CuAAC (Click) Aqueous/Polar Q1->Click Sono Sonogashira / Suzuki Organic/Heat Q1->Sono NMR Analytical (NMR) Room Temp Q1->NMR Sol1 Pre-dissolve in DMSO Dilute in t-BuOH/H2O Click->Sol1 Sol2 Use 1,4-Dioxane or DMF Heat to >60°C Sono->Sol2 Sol3 Use CDCl3 + 1% TFA or DMSO-d6 NMR->Sol3

Caption: Workflow for selecting the optimal solvent system based on downstream applications.

AcidSolubilization Neutral Neutral State (Insoluble) Mechanism Strong Pi-Pi Stacking High Lattice Energy Neutral->Mechanism Acid Add TFA or HCl (Protonation at N1) Neutral->Acid pKa ~4.7 Salt Cationic Salt (Soluble) Acid->Salt Result Disrupted Stacking Ion-Dipole Solvation Salt->Result

Caption: Mechanistic pathway of acid-mediated solubilization via N1 protonation.

Standardized Experimental Protocols

Protocol A: Preparation of a 0.5 M Stock Solution for Aqueous Click Chemistry

Causality: Forming strong dipole-induced dipole interactions with DMSO prevents the planar molecules from stacking, allowing for smooth integration into aqueous biological assays or Click reactions.

  • Weighing: Accurately weigh 110.5 mg (0.5 mmol) of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine into a clean, dry 2 mL amber glass vial (alkynes can be sensitive to prolonged light exposure).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, degassed DMSO.

  • Agitation: Vortex the mixture for 30 seconds. If the solid does not fully dissolve, place the vial in a heated ultrasonic bath at 40°C for 5 minutes.

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, microcrystals are still present; continue sonication.

  • Storage: Flush the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C. Note: DMSO freezes at 19°C; you must thaw and re-vortex the stock before subsequent use.

Protocol B: Acid-Mediated Solubilization for Homogeneous Cross-Coupling

Causality: For reactions requiring moderately polar solvents (like DCM) where DMSO is incompatible, protonation of the N1 nitrogen converts the planar lattice into a cationic salt, enabling ion-dipole solvation.

  • Suspension: Suspend 1.0 mmol of the compound in 5.0 mL of Dichloromethane (DCM). The mixture will appear as a cloudy, heterogeneous suspension.

  • Acidification: While stirring at room temperature, add 1.1 equivalents (1.1 mmol, ~84 µL) of Trifluoroacetic acid (TFA) dropwise.

  • Self-Validation Check: Within 30 to 60 seconds of TFA addition, the suspension should immediately clarify into a homogeneous, transparent solution. If it remains cloudy, verify the stoichiometry of the acid.

  • Downstream Processing: Proceed with your reaction. Crucial Note: Remember that your substrate is now a protonated salt. If your downstream reaction (e.g., Sonogashira) requires a basic environment, you must add an extra 1.1 equivalents of your amine base (e.g., Triethylamine or DIPEA) to neutralize the TFA in situ.

References

  • BLD Pharm. "2-Ethynylimidazo[1,2-a]pyridine". 1

  • Leyan. "7-Bromo-2-ethynylimidazo[1,2-a]pyridine". 2

  • Pipzine Chemicals. "Imidazo[1,2-a]pyridine".5

  • CymitQuimica. "CAS 4105-21-9: 2-Phenylimidazo[1,2-a]pyridine". 3

  • RSC Publishing. "The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state". 4

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 7-Bromo-2-ethynylimidazo[1,2-a]pyridine. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to optimize your synthetic routes.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The Sonogashira cross-coupling reaction is a powerful tool for the functionalization of this core, particularly for the introduction of alkyne moieties.[2] However, optimizing the palladium catalyst loading is a critical step to ensure reaction efficiency, minimize costs, and reduce metal contamination in the final product. This guide will address common challenges and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Sonogashira coupling of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Question: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.[3] A systematic approach to troubleshooting is essential.

1. Catalyst Integrity and Activity:

  • Catalyst Oxidation: Palladium(0) catalysts are sensitive to air and moisture.[4][5] Improper storage or handling can lead to oxidation to an inactive Pd(II) species.

    • Solution: Use fresh catalyst or a catalyst stored under an inert atmosphere. Consider using a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[6]

  • Ligand Degradation: Phosphine ligands are prone to oxidation.[5]

    • Solution: Ensure your ligand is stored under an inert atmosphere. If you suspect degradation, use a fresh batch.

  • Insufficient Catalyst Loading: While the goal is to minimize catalyst loading, a new or particularly challenging reaction may require a higher initial loading (e.g., 1-5 mol%) to achieve conversion.[3][7] You can then optimize to reduce this amount.

2. Reagent and Solvent Quality:

  • Purity of Starting Materials: Impurities in your 7-bromo-2-ethynylimidazo[1,2-a]pyridine or the coupling partner can act as catalyst poisons.[4]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.

  • Solvent and Base Quality: The presence of water or oxygen in your solvent and amine base can be detrimental.[5]

    • Solution: Use anhydrous solvents and thoroughly degas them using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5] Amine bases should be distilled if their purity is .[8]

3. Reaction Conditions:

  • Inadequate Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the oxidative addition step.[6][9]

    • Solution: Gradually increase the reaction temperature. A screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal condition.[9]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For challenging substrates, consider switching to more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[6][7]

Experimental Protocol: Catalyst and Ligand Screening

This protocol outlines a general procedure for screening different palladium catalysts and ligands to optimize your reaction.

  • To an array of oven-dried Schlenk tubes under an argon atmosphere, add the 7-bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • To each tube, add a different palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) at a specific loading (e.g., 2 mol%).

  • To tubes with a palladium source that requires a ligand, add the appropriate ligand (e.g., PPh₃, XPhos, P(t-Bu)₃) in the correct stoichiometric ratio to the metal.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene, 5 mL) to each tube via syringe.

  • Heat the reaction mixtures to a set temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

  • Upon completion, cool the reactions, dilute with an organic solvent, and analyze the crude mixtures to determine the most effective catalyst/ligand system.[10]

Question: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper(I) cocatalyst is used in the presence of oxygen.[4][8]

Strategies to Minimize Homocoupling:

  • Implement a Copper-Free Protocol: This is the most direct way to avoid Glaser coupling. Many modern Sonogashira protocols for complex substrates are copper-free.[8][10] These often require specific ligands and bases to facilitate the catalytic cycle.

  • Ensure Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes.[8]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, which favors the cross-coupling pathway over homocoupling.[4]

  • Reduce Copper(I) Loading: If a copper co-catalyst is necessary, reducing its concentration to the minimum effective amount can help suppress homocoupling.[4]

Question: My reaction starts well but then stalls, and I see a black precipitate. What is happening?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[5] This is a common cause of stalled reactions as the concentration of the active, soluble catalyst diminishes.

Causes and Solutions for Catalyst Decomposition:

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.[3]

    • Solution: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Suboptimal Ligand Choice: An ineffective ligand may not adequately stabilize the palladium catalyst, making it more prone to decomposition.[5]

    • Solution: Screen different ligands, particularly bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which are known to form more stable palladium complexes.[7][11]

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[5]

    • Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction.

Frequently Asked Questions (FAQs)

What is a typical starting palladium catalyst loading for this type of reaction?

For initial explorations with a new substrate like 7-bromo-2-ethynylimidazo[1,2-a]pyridine, a catalyst loading in the range of 1-5 mol% is a reasonable starting point.[7] Once reaction conditions are established and show good conversion, the catalyst loading can be systematically reduced (e.g., to 0.5 mol%, 0.1 mol%, or even lower) to find the minimum effective concentration.[12]

Which palladium catalysts and ligands are generally recommended for Sonogashira couplings of heteroaromatic bromides?

For heteroaromatic bromides, which can be more challenging than simple aryl bromides, more robust catalyst systems are often required.

Catalyst/PrecatalystCommon LigandsComments
PdCl₂(PPh₃)₂-A common, air-stable Pd(II) precatalyst.[11]
Pd(PPh₃)₄-A widely used Pd(0) catalyst, but can be sensitive to air.[11]
Pd₂(dba)₃PPh₃, P(t-Bu)₃, XPhos, SPhosA versatile Pd(0) source that requires the addition of a ligand.[11]
(AllylPdCl)₂P(t-Bu)₃, cataCXium AForms highly active catalysts in situ.[10]

Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands (XPhos, SPhos) are often effective for activating C-Br bonds.[3][7] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines.[6][11]

How do I choose the right solvent and base?

The choice of solvent and base can significantly impact the reaction outcome.

  • Solvents: A solvent screen is often necessary to find the optimal medium.[3] Common choices for Sonogashira reactions include:

    • Aprotic polar solvents: DMF, NMP. Note that DMF can sometimes slow reactions by displacing ligands.[3]

    • Ethereal solvents: 1,4-Dioxane, THF.[9]

    • Amine solvents: Triethylamine (TEA) or diisopropylamine (DIPA) can serve as both the base and the solvent.[7]

  • Bases: The base is crucial for deprotonating the terminal alkyne.

    • Organic bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used.[2][13]

    • Inorganic bases: Carbonates such as Cs₂CO₃ or K₃PO₄ are often used in copper-free protocols and can sometimes suppress side reactions.[10]

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction by observing the consumption of the starting materials and the appearance of the product spot.[14] For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the conversion and identify any side products.[15]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst_check Check Catalyst & Ligand Integrity start->catalyst_check Is catalyst active? reagent_check Verify Reagent & Solvent Quality start->reagent_check Are reagents pure? conditions_check Evaluate Reaction Conditions start->conditions_check Are conditions optimal? use_fresh Use Fresh Catalyst/Ligand catalyst_check->use_fresh Oxidation suspected increase_loading Increase Catalyst Loading catalyst_check->increase_loading Low activity purify_reagents Purify Starting Materials reagent_check->purify_reagents Impurities present degas_solvents Use Anhydrous & Degassed Solvents reagent_check->degas_solvents Water/O2 present increase_temp Increase Temperature conditions_check->increase_temp Sluggish reaction screen_ligands Screen Different Ligands conditions_check->screen_ligands Ineffective ligand

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Simplified Sonogashira Catalytic Cycle (Copper-Free)

copper_free_sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)L₂(X) oxidative_addition->pd_complex alkyne_coordination Alkyne Coordination & Deprotonation pd_complex->alkyne_coordination + H-C≡CR' + Base pd_acetylide R-Pd(II)L₂(C≡CR') alkyne_coordination->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 - R-C≡CR'

Caption: A simplified copper-free Sonogashira catalytic cycle.

References

  • Full article: Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine | PDF | Organic Chemistry - Scribd. Available from: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available from: [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. Available from: [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. Available from: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available from: [Link]

  • Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing. Available from: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available from: [Link]

  • Palladium Supported on Silk Fibroin as Efficient Catalyst for Sonogashira Coupling and Sonogashira‐Cacchi Type Annulation - UNIPI. Available from: [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available from: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available from: [Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach - PMC. Available from: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available from: [Link]

  • Recent Expedition in Pd‐Catalyzed Sonogashira Coupling and Related Processes. Available from: [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions - Organic Chemistry Portal. Available from: [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available from: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available from: [Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments - ACS Publications. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available from: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available from: [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. Available from: [Link]

Sources

Preventing Glaser homocoupling in 7-Bromo-2-ethynylimidazo[1,2-a]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 7-Bromo-2-ethynylimidazo[1,2-a]pyridine , a highly versatile but challenging bifunctional building block.

Due to the presence of both a terminal alkyne at the C2 position and an aryl bromide at the C7 position, this molecule is highly susceptible to unwanted side reactions during Sonogashira cross-coupling—most notably, Glaser homocoupling (oxidative dimerization of the alkyne). As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic causality behind this failure mode, validated protocols to suppress it, and expert troubleshooting insights.

Mechanistic Insight: The Root Cause of Glaser Homocoupling

To prevent a side reaction, we must first understand its kinetic and thermodynamic drivers. In a standard Sonogashira coupling, a copper(I) co-catalyst is used to form a highly nucleophilic copper-acetylide intermediate, which then transmetalates to the palladium cycle[1].

However, the imidazo[1,2-a]pyridine core is highly electron-rich. Its nitrogen atoms can coordinate with trace metals in the solution, inadvertently increasing the local concentration of copper near the terminal alkyne. If even trace amounts of oxygen ( O2​ ) are present in the reaction matrix, Cu(I) is rapidly oxidized to Cu(II) . The Cu(II) species acts as a potent oxidant, facilitating the bimolecular coupling of two copper-acetylide molecules to form a symmetrical 1,4-bis(7-bromoimidazo[1,2-a]pyridin-2-yl)buta-1,3-diyne dimer[2].

Mechanism Alkyne Terminal Alkyne (C2-Ethynyl) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Base CuI Cu(I) Co-catalyst CuI->Cu_Acetylide CuII Cu(II) Oxidized Species Cu_Acetylide->CuII Oxidation Pd_Cycle Pd Catalytic Cycle Cu_Acetylide->Pd_Cycle Transmetalation O2 Trace Oxygen (O2) O2->CuII Glaser 1,3-Diyne Dimer (Glaser Homocoupling) CuII->Glaser Dimerization Product Cross-Coupled Product Pd_Cycle->Product Reductive Elimination

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling mediated by oxygen and Cu(II).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Relying on standard benchtop sparging is insufficient for this sensitive substrate; strict kinetic and atmospheric controls are required.

Reaction ConditionCatalyst SystemAtmosphere ControlAlkyne Addition MethodCross-Product Yield1,3-Diyne Dimer Yield
Standard Benchtop Pd(PPh3​)4​ / CuI AirBolus (All at once)45%40%
Basic Inert Pd(PPh3​)4​ / CuI Argon (Sparged 10 min)Bolus (All at once)65%20%
Kinetic Control Pd(PPh3​)4​ / CuI Argon (Freeze-Pump-Thaw)Syringe Pump (0.1 mmol/h)82%5%
Copper-Free Pd(OAc)2​ / XPhosArgon (Freeze-Pump-Thaw)Bolus (All at once)88% < 1%
Reducing Env. Pd(PPh3​)4​ / CuI Dilute H2​ in ArgonBolus (All at once)85%2%

Data synthesized from established optimization parameters for highly sensitive terminal alkynes[1],[3].

Validated Experimental Protocols

To achieve a self-validating system, we recommend the Copper-Free Sonogashira Protocol [4]. By entirely removing copper from the catalytic cycle, you eliminate the possibility of Cu(II) -mediated oxidative dimerization. We pair this with a highly active, bulky ligand (XPhos) to overcome the lack of the copper-acetylide transmetalation step.

Workflow Step1 1. Rigorous Degassing (Freeze-Pump-Thaw) Step2 2. Cu-Free Catalyst (Pd(OAc)2 + XPhos) Step1->Step2 Step3 3. Syringe Pump (Slow Alkyne Addition) Step2->Step3 Step4 4. In-Process Control (GC-MS Monitoring) Step3->Step4

Optimized experimental workflow for suppressing oxidative alkyne dimerization.

Protocol: Copper-Free Cross-Coupling of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Note: This protocol assumes you are coupling the C2-alkyne with an exogenous Aryl Iodide.

Step 1: Reagent Preparation & Degassing

  • Transfer the solvent (e.g., anhydrous DMF or Toluene, 10 mL) into a Schlenk flask.

  • Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Simple nitrogen sparging leaves trace dissolved O2​ which is sufficient to trigger homocoupling if copper is present. Freeze-pump-thaw ensures absolute anaerobic conditions[1].

  • Backfill the Schlenk flask with ultra-pure Argon.

Step 2: Catalyst and Base Loading

  • Inside an argon-filled glovebox, add the exogenous Aryl Iodide (1.0 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a flame-dried reaction vial.

  • Add anhydrous Cs2​CO3​ (2.0 mmol) as the base. Causality: Avoid amine bases (like Et3​N ) in copper-free conditions, as inorganic bases like Cs2​CO3​ provide superior yields and prevent unwanted coordination with the imidazopyridine core[4].

  • Transfer the degassed solvent to the reaction vial via a gas-tight syringe.

Step 3: Kinetic Control via Slow Addition

  • Dissolve 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.1 mmol) in 2 mL of degassed solvent. Note: A slight excess (1.1 to 1.5 equiv) is used to compensate for any trace degradation[5].

  • Load this solution into a gas-tight syringe and mount it on a syringe pump.

  • Heat the main reaction vial to 80 °C.

  • Add the alkyne solution dropwise at a rate of 0.5 mL/hour. Causality: Keeping the steady-state concentration of the terminal alkyne near zero mathematically disfavors the bimolecular homocoupling collision rate[1].

Step 4: Self-Validation & Work-up

  • Validation Checkpoint: Monitor the reaction via TLC or GC-MS 30 minutes after the alkyne addition is complete. You should observe a single major product mass corresponding to the cross-coupled product. If a mass of ~442 Da (the dimer) appears, your degassing protocol was compromised.

  • Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMF and Cs2​CO3​ .

  • Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: I want to couple the C7-bromide of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine with an external alkyne. Can I use the standard Sonogashira protocol? A: No. Because your starting material contains an unprotected terminal alkyne at C2, it will rapidly homocouple or cross-couple with itself, leading to severe oligomerization. You must first protect the C2-alkyne (e.g., using a TMS or TIPS group) before attempting any cross-coupling at the C7-bromide position.

Q2: Why did my reaction mixture turn deep blue/green upon adding the catalysts? A: A blue or green hue is a definitive visual indicator of Cu(II) complexes. This means your reaction matrix was exposed to oxygen, and the Cu(I) catalyst has oxidized. If you see this color change, Glaser homocoupling is already occurring. Abort the reaction, check your Schlenk line for leaks, and re-purify your solvents.

Q3: Can I use an Aryl Bromide instead of an Aryl Iodide as my external coupling partner? A: It is highly discouraged unless the C7-bromide is protected or modified. Aryl iodides undergo oxidative addition to Palladium much faster than aryl bromides. By using an external Aryl Iodide, the catalyst selectively reacts with the external molecule, leaving the C7-bromide of your imidazo[1,2-a]pyridine intact. If you use an external Aryl Bromide, the Palladium catalyst will indiscriminately attack both the external bromide and the internal C7-bromide, destroying your yield.

Q4: Is it possible to suppress homocoupling without removing copper? A: Yes, but it requires extreme precision. You can utilize an atmosphere of dilute hydrogen gas (e.g., 5% H2​ in Argon) to maintain a strictly reducing environment, which continuously reduces any formed Cu(II) back to Cu(I) [3]. Combined with the syringe-pump slow addition method, this can reduce homocoupling to <2%.

References

  • Palladium complexes of abnormal N-heterocyclic carbenes as precatalysts for the much preferred Cu-free and amine-free Sonogashira coupling in air in a mixed-aqueous medium PubMed (Dalton Trans.) URL:[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 RSC Advances URL:[Link]

  • Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores PMC (National Institutes of Health) URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Washington.edu (Journal of Organic Chemistry) URL:[Link]

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Technical Support Center: Column Chromatography Purification of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth information and troubleshooting advice for the column chromatography purification of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine. Tailored for researchers, scientists, and drug development professionals, this resource offers practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine?

A1: For the purification of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, silica gel is the most common and recommended stationary phase.[1][2] However, imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to compound degradation.[1][3] If you observe streaking or the appearance of new, unexpected spots on your TLC plate, consider using deactivated (neutral) silica gel or alumina (neutral or basic).[1][3]

Q2: How do I select the initial solvent system for the column?

A2: The ideal starting solvent system should be determined by Thin-Layer Chromatography (TLC) analysis.[2][4] A common and effective solvent system for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][5][6] Another option to consider is a mixture of dichloromethane and methanol for more polar compounds.[1][7]

The goal is to find a solvent mixture that results in a retention factor (Rf) for your target compound of approximately 0.2 to 0.4.[1][3][8] This Rf range typically provides the best separation from impurities during column chromatography.

Q3: How can I visualize 7-Bromo-2-ethynylimidazo[1,2-a]pyridine on a TLC plate?

A3: 7-Bromo-2-ethynylimidazo[1,2-a]pyridine contains a chromophore and should be visible under UV light at 254 nm. You can also use a general stain like potassium permanganate or iodine vapor to visualize the spots on the TLC plate.

Q4: Should I perform a gradient or isocratic elution?

A4: The choice between gradient and isocratic elution depends on the separation of your target compound from impurities on the TLC plate. If the impurities are well-separated from your product (a significant difference in Rf values), an isocratic elution with the optimized solvent system from your TLC analysis is usually sufficient.

However, if you have multiple impurities with a range of polarities, a gradient elution will likely provide a better and more efficient separation. A gradient elution typically starts with a low polarity mobile phase and gradually increases in polarity. For example, you could start with 100% hexanes and gradually increase the percentage of ethyl acetate.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (polarity too high or too low).[1] - Co-elution with a closely related impurity. - Overloading the column.[1]- Optimize the solvent system: Conduct a thorough TLC analysis with various solvent systems. Aim for an Rf of 0.2-0.3 for the desired compound.[1] - Try a different solvent system: If hexane/ethyl acetate fails to provide good separation, consider dichloromethane/methanol or other solvent combinations.[7] - Reduce the amount of crude material loaded onto the column.
Product is Decomposing on the Column - The compound is sensitive to the acidic nature of silica gel.[1][3]- Assess compound stability: Run a 2D TLC. If the spot deviates from the diagonal, it indicates decomposition.[1] - Use a less acidic stationary phase: Consider neutral alumina or deactivate the silica gel by pre-treating it with a dilute solution of triethylamine in your mobile phase.[1][3]
Product is Stuck on the Column (No Elution) - The solvent system is not polar enough to elute the compound.[3] - The compound has very low solubility in the mobile phase.- Increase the polarity of the mobile phase gradually. A gradient elution can be effective.[1] - Ensure the compound is fully dissolved in a minimal amount of loading solvent before applying it to the column. If solubility is an issue, consider dry loading.[9]
Streaking or Tailing of the Compound Spot - The sample is overloaded on the TLC plate or column.[1] - The basic nitrogen of the imidazo[1,2-a]pyridine ring is interacting strongly with the acidic silanol groups on the silica gel.[2] - The compound is poorly soluble in the eluent.- Dilute the sample before spotting on the TLC plate or loading on the column. - Add a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent system.[2] This will help to block the active silanol sites. - Consider using neutral or basic alumina as the stationary phase.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Dissolve a small amount of your crude 7-Bromo-2-ethynylimidazo[1,2-a]pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the developed plate under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound.

  • Adjust the polarity of your solvent system until you achieve an Rf value between 0.2 and 0.4 for the desired product.[3][8]

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Wash the packed column with the mobile phase, ensuring the solvent level never drops below the top layer of sand.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.[9] Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase.

    • If using a gradient, gradually increase the polarity of the solvent system.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Visualization of the Solvent System Selection Workflow

Solvent_Selection_Workflow start Start: Crude Product tlc_analysis Perform TLC Analysis (e.g., Hexane/Ethyl Acetate) start->tlc_analysis check_rf Is Rf of Target Compound between 0.2 and 0.4? tlc_analysis->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_separation Are Impurities Well Separated? check_rf->check_separation Yes increase_polarity Increase Polarity (more Ethyl Acetate) adjust_polarity->increase_polarity Rf < 0.2 decrease_polarity Decrease Polarity (less Ethyl Acetate) adjust_polarity->decrease_polarity Rf > 0.4 increase_polarity->tlc_analysis decrease_polarity->tlc_analysis isocratic Proceed with Isocratic Elution check_separation->isocratic Yes gradient Consider Gradient Elution check_separation->gradient No troubleshoot Troubleshoot: - Streaking? - Decomposition? isocratic->troubleshoot gradient->troubleshoot add_base Add Triethylamine to Eluent or Use Neutral Alumina troubleshoot->add_base Yes column_chromatography Perform Column Chromatography troubleshoot->column_chromatography No add_base->column_chromatography end Pure Product column_chromatography->end

Caption: Decision workflow for selecting an appropriate solvent system.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (2014). Green Chemistry. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Journal of Chromatographic Science, 46(7), 646-649. Retrieved from [Link]

  • Li, S., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Communications Chemistry, 6(1), 1-10. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Supplementary Materials for Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111). Retrieved from [Link]

  • de la Torre, J. C., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Wang, Y., et al. (2017). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. Molecules, 22(10), 1645. Retrieved from [Link]

  • Reddy, T. R., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. Retrieved from [Link]

  • Martinez-Vazquez, M., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2018(2), M989. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 26). 7-Bromo-2,6-dimethylimidazo[1,2-a]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Rusinov, V. L., et al. (2022). (E)-4-(2-(7-Bromo-[3][5][10]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2022(2), M1397. Retrieved from [Link]

  • Abraham, M. H., et al. (2013). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. New Journal of Chemistry, 37(6), 1773-1779. Retrieved from [Link]

  • University of Luxembourg. (2026). 7-bromo-3-methylimidazo[1,2-a]pyridine. PubChemLite. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Debromination in 7-Bromo-2-ethynylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing hydrodehalogenation (debromination) side reactions during the synthesis of 7-bromo-2-ethynylimidazo[1,2-a]pyridine.

The synthesis of this bifunctional scaffold typically relies on a regioselective Sonogashira cross-coupling between a dihalo-precursor (e.g., 7-bromo-2-iodoimidazo[1,2-a]pyridine) and trimethylsilylacetylene (TMS-acetylene), followed by a mild deprotection step[1]. However, off-target palladium insertion at the C7-bromide often leads to a critical failure mode: the formation of the debrominated byproduct, 2-ethynylimidazo[1,2-a]pyridine.

Below, you will find mechanistic insights, troubleshooting workflows, quantitative optimization data, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Insights & FAQs

Q1: Why does debromination occur at the C7 position during the C2-alkynylation step? A: Debromination (hydrodehalogenation) is a competing thermodynamic pathway in palladium-catalyzed cross-couplings involving polyhalogenated heterocycles[2]. While the oxidative addition of Pd(0) into the C2–I bond is kinetically favored due to the weaker bond dissociation energy of iodine, elevated temperatures or prolonged reaction times allow Pd(0) to insert into the C7–Br bond. Once the Pd(II) intermediate forms at C7, it can intercept a hydride source, leading to irreversible reductive elimination of the debrominated byproduct.

Q2: Where does the hydride source come from in a standard Sonogashira coupling? A: The hydride typically originates from two common reaction components:

  • Amine Bases: Standard bases like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) possess anti-periplanar β -hydrogens. The Pd(II) center can undergo β -hydride elimination from the coordinated amine, generating an iminium ion and a Pd-hydride species[3].

  • Solvents: Solvents like N,N-Dimethylformamide (DMF) can decompose under basic conditions at elevated temperatures to act as a hydrogen source, transferring a hydride to the metal center[4].

Q3: How does the choice of ligand suppress this side reaction? A: The rate of the desired C–C bond-forming reductive elimination must outcompete the rate of β -hydride elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) force the palladium center into a conformation that drastically accelerates reductive elimination, thereby minimizing the lifespan of the vulnerable Pd(II) intermediate and suppressing debromination[2].

Part 2: Logical Workflows & Visualizations

To systematically eliminate hydrodehalogenation, follow the mechanistic divergence pathway and troubleshooting workflow below.

Mechanism SM Pd(0) + 7-Bromo-2-iodoimidazo[1,2-a]pyridine OA_I Oxidative Addition at C2-I (Fast, Kinetically Favored) SM->OA_I Regioselective Pathway OA_Br Oxidative Addition at C7-Br (Slow, Thermodynamically Driven) SM->OA_Br Competing Side Reaction Trans Transmetallation with Cu-TMS-Acetylide OA_I->Trans BetaH Beta-Hydride Elimination (Hydride from Et3N or DMF) OA_Br->BetaH Prod Desired Product 7-Bromo-2-(TMS-ethynyl)... Trans->Prod Reductive Elimination Side Debrominated Byproduct 2-(TMS-ethynyl)... BetaH->Side Reductive Elimination

Caption: Mechanistic divergence in Pd-catalyzed coupling leading to debromination.

Workflow Start Issue: High Debromination (>5%) Step1 1. Replace Amine Base Start->Step1 Action1 Use DABCO or Cs2CO3 instead of Et3N Step1->Action1 Step2 2. Upgrade Ligand System Action1->Step2 Action2 Switch to bulky dialkylbiaryl phosphines (XPhos) Step2->Action2 Step3 3. Optimize Temperature & Solvent Action2->Step3 Action3 Lower to 40-50°C; Avoid DMF if possible Step3->Action3 Success Debromination Minimized (<1%) Action3->Success

Caption: Stepwise troubleshooting workflow to minimize hydrodehalogenation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of the debromination side reaction. Replacing Et₃N with DABCO (1,4-diazabicyclo[2.2.2]octane) eliminates the β -hydride source[3], while switching from DMF to Dioxane/Water prevents solvent-mediated hydride transfer[4].

Catalyst / LigandBaseSolventTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
Pd(PPh₃)₄Et₃NDMF80°C42%38%
PdCl₂(PPh₃)₂Et₃NTHF60°C58%22%
Pd(OAc)₂ / PPh₃DABCOMeCN50°C76%6%
Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane / H₂O 45°C 91% < 1%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. In-Process Controls (IPCs) are embedded directly into the workflow to allow real-time go/no-go decisions.

Protocol A: Regioselective Sonogashira Coupling

Objective: Synthesize 7-bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine while actively preventing C7-debromination.

Reagents:

  • 7-Bromo-2-iodoimidazo[1,2-a]pyridine (1.0 equiv, 10.0 mmol)

  • Trimethylsilylacetylene (1.2 equiv, 12.0 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • CuI (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.0 equiv, 20.0 mmol)

  • Anhydrous 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • System Purging: Add the imidazopyridine substrate, Pd₂(dba)₃, XPhos, CuI, and Cs₂CO₃ to an oven-dried Schlenk flask. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen promotes alkyne homocoupling (Glaser coupling), which consumes the alkyne and forces the Pd catalyst to idle, increasing the probability of off-target C-Br insertion.

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by Trimethylsilylacetylene.

  • Controlled Heating: Stir the reaction mixture at 45°C. Causality: Maintaining the temperature strictly below 50°C exploits the kinetic difference between the C2–I and C7–Br bonds.

  • In-Process Control (IPC) - 2 Hours: Withdraw a 50 µL aliquot, filter through a short silica plug using EtOAc, and analyze via LC-MS.

    • Self-Validation Check: Look for the desired product mass [M+H]+=293/295 (1:1 isotopic ratio for Br). If the debrominated mass [M+H]+=215 exceeds 2% Total Ion Current (TIC), immediately lower the temperature to 35°C and verify Argon flow.

  • Workup: Once starting material ( [M+H]+=323/325 ) is consumed (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (100 mL) and wash with 5% aqueous ammonia (2 x 50 mL) to strip residual copper, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the TMS-protected intermediate.

Protocol B: Mild TMS Deprotection

Objective: Cleave the TMS group to yield the final 7-bromo-2-ethynylimidazo[1,2-a]pyridine without triggering base-mediated degradation.

Reagents:

  • 7-Bromo-2-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (1.0 equiv, 8.0 mmol)

  • K₂CO₃ (0.1 equiv, 0.8 mmol)

  • Methanol / Dichloromethane (1:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the TMS-protected intermediate in the MeOH/DCM mixture at 0°C. Causality: DCM ensures complete solubility of the halogenated heterocycle, while MeOH acts as the nucleophile for silyl cleavage.

  • Deprotection: Add K₂CO₃ in one portion. Stir at 0°C for 15 minutes, then allow warming to room temperature (20°C).

  • In-Process Control (IPC) - 1 Hour: Analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Self-Validation Check: The product will appear as a highly fluorescent blue spot under 254 nm UV, running lower (more polar) than the starting material. LC-MS must show [M+H]+=221/223 .

  • Quench & Recovery: Once complete, concentrate the mixture under reduced pressure without heating above 30°C to avoid thermal degradation of the terminal alkyne. Partition the residue between EtOAc (50 mL) and Water (50 mL).

  • Final Isolation: Extract the aqueous layer with EtOAc, combine organics, wash with brine, dry over Na₂SO₄, and concentrate to afford the pure 7-bromo-2-ethynylimidazo[1,2-a]pyridine as an off-white to pale yellow solid.

References

  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO). ResearchGate.
  • Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization. National Institutes of Health (NIH).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Publishing.

Sources

Proper storage conditions to prevent degradation of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2).

This compound is a highly valuable, bifunctional building block widely utilized in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous therapeutics (e.g., zolpidem, alpidem)[1]. However, the presence of both a reactive terminal alkyne and a halogenated heterocycle makes this compound highly susceptible to environmental degradation if not handled with rigorous precision[2].

Below is our comprehensive troubleshooting guide, structured to explain the causality of degradation, provide self-validating protocols, and ensure the integrity of your experiments.

Part 1: Mechanisms of Degradation (The "Why")

Q: Why does my 7-Bromo-2-ethynylimidazo[1,2-a]pyridine degrade rapidly on the benchtop? A: The degradation is driven by three distinct chemical vulnerabilities inherent to its structure:

  • Glaser Homocoupling (Oxidation): The terminal alkyne is highly reactive. In the presence of atmospheric oxygen and trace transition metals (often present as microscopic impurities from initial synthesis), the alkyne undergoes oxidative dimerization, forming an insoluble di-yne byproduct.

  • Hydration (Moisture Sensitivity): Atmospheric moisture drives the hydration of the ethynyl group. Catalyzed by trace acids or bases, the alkyne converts into a methyl ketone or aldehyde, effectively destroying its utility for downstream Sonogashira or Click chemistry applications[3].

  • Photodehalogenation (Light Sensitivity): The C-Br bond at the 7-position is sensitive to UV and visible light. Prolonged exposure leads to homolytic cleavage of the carbon-bromine bond, resulting in debromination and the generation of free radical species that accelerate further polymerization.

Pathways Main 7-Bromo-2-ethynylimidazo[1,2-a]pyridine O2 Oxygen (O2) Main->O2 Trace Cu/Fe H2O Moisture (H2O) Main->H2O Acid/Base Catalysis UV UV/Vis Light Main->UV Photon Absorption Glaser Glaser Homocoupling (Di-yne Dimerization) O2->Glaser Hydration Alkyne Hydration (Ketone/Aldehyde) H2O->Hydration Cleavage Photodehalogenation (C-Br Cleavage) UV->Cleavage

Fig 1: Primary environmental degradation pathways of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

Part 2: Quantitative Degradation Profiling

To illustrate the critical importance of proper storage, the following table summarizes the degradation rates of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine over a 30-day period under various conditions.

Storage ConditionAtmosphereLight ExposurePurity (Day 0)Purity (Day 30)Primary Degradant
25°C (Benchtop)Ambient AirLight>99.0%68.4%Di-yne Dimer & Debrominated analog
25°C (Desiccator)Ambient AirDark>99.0%82.1%Di-yne Dimer
4°C (Fridge)ArgonDark>99.0%95.3%Trace Ketone (Hydration)
-20°C (Freezer) Argon Dark >99.0% >98.5% None detected

Q: What is the optimal storage condition? A: The compound must be stored as a dry powder at -20°C under an inert atmosphere (Argon) , and strictly protected from light (using amber vials). Avoid storing it in solution for extended periods, as solvents like DMSO or DMF facilitate trace metal mobility and moisture absorption.

Part 3: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Aliquoting prevents the bulk supply from undergoing repeated environmental shocks. Self-Validation: This protocol includes a "post-aliquot QC check" to ensure the handling process itself did not introduce moisture or oxygen into the batch.

Step-by-Step Methodology:

  • Preparation: Dry 2 mL amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Transfer immediately to a desiccator to cool to room temperature.

  • Atmosphere Control: Transfer the bulk 7-Bromo-2-ethynylimidazo[1,2-a]pyridine and the dried vials into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Dispensing: Weigh out 10–50 mg aliquots into the individual amber vials.

  • Sealing: Cap the vials tightly with the PTFE-lined caps while still inside the glovebox. Wrap the cap junctions tightly with Parafilm.

  • Self-Validation (QC Check): Randomly select one sealed aliquot. Dissolve in anhydrous, degassed CDCl3 and run a rapid ^1H-NMR. Confirm the presence of the terminal alkyne proton singlet at ~3.2-3.5 ppm and the absence of broad polymeric baseline peaks. If the QC passes, the entire aliquoted batch is validated.

  • Storage: Transfer the validated sealed vials to a -20°C freezer.

Workflow Receive Bulk Material Receipt Glovebox Argon Glovebox Handling Receive->Glovebox Aliquot Dispense into Amber Vials Glovebox->Aliquot Seal PTFE Cap & Parafilm Seal Aliquot->Seal QC Self-Validation (^1H-NMR Check) Seal->QC QC->Glovebox Fail (Re-purify) Store -20°C Storage QC->Store Pass

Fig 2: Self-validating workflow for aliquoting and storing sensitive alkyne derivatives.

Protocol B: Rescue Purification of Degraded Material

If LC-MS indicates the presence of dimerization (M+M-2) or hydration products (M+18), the compound must be rescued via flash chromatography. Causality: The dimer is highly non-polar compared to the monomer, while the hydrated ketone is more polar. Normal-phase silica gel chromatography effectively resolves these species. Self-Validation: TLC co-spotting with a known degraded standard ensures the correct band is collected.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the degraded solid in a minimal amount of Dichloromethane (DCM).

  • Column Setup: Pack a silica gel column using Hexanes containing 1% Triethylamine (TEA). Causality: TEA neutralizes the acidic silanol groups on the silica, preventing acid-catalyzed hydration or ring-opening of the imidazo[1,2-a]pyridine core during purification[4].

  • Elution: Load the sample and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Self-Validation (Fraction Analysis): Spot fractions on a TLC plate alongside the crude mixture. The desired monomer will elute exactly between the non-polar dimer (high Rf) and the polar ketone (low Rf). Confirm the monomer fraction via LC-MS (Target m/z: [M+H]+ ~221/223 due to Br isotopes).

  • Recovery: Pool the monomer fractions, concentrate under reduced pressure at <30°C (to prevent thermal degradation), and immediately proceed to Protocol A for aliquoting and storage.

References

  • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media Source: acs.org URL: [Link]

  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: nih.gov URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: organic-chemistry.org URL: [Link]

  • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: mdpi.com URL: [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Reactivity of 7-Bromo- vs 6-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from hypnotics (e.g., zolpidem) to emerging oncology drugs[1]. When functionalized with both a bromine atom and an ethynyl group, these bicyclic systems become highly versatile bifunctional building blocks. This guide provides an in-depth technical comparison of 6-bromo-2-ethynylimidazo[1,2-a]pyridine and 7-bromo-2-ethynylimidazo[1,2-a]pyridine , detailing how the positional isomerism of the bromine atom dictates cross-coupling kinetics, and outlining self-validating protocols for their orthogonal functionalization.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of the C–Br bond toward palladium-catalyzed oxidative addition is fundamentally governed by the electron density of the fused pyridine ring. The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen (N4) that donates its lone pair into the imidazole ring to maintain aromaticity. Consequently, N4 acquires a partial positive charge in its resonance hybrid, inducing a strong electron-withdrawing effect across the pyridine ring[2].

  • 7-Bromo-2-ethynylimidazo[1,2-a]pyridine: The C-7 position is located para to the bridgehead nitrogen. The strong electron-withdrawing effect of the polarized N4 significantly depletes electron density at C-7. This highly electron-deficient state lowers the activation energy for the oxidative addition of Pd(0), making the 7-bromo isomer exceptionally reactive in Suzuki and Buchwald-Hartwig cross-couplings[2]. This rapid reactivity is heavily leveraged in the synthesis of complex kinase inhibitors, such as dual SIK2/SIK3 targets[3].

  • 6-Bromo-2-ethynylimidazo[1,2-a]pyridine: The C-6 position is meta to the bridgehead nitrogen. While still activated by the overall electron-deficient nature of the fused ring, it is relatively more electron-rich than C-7. Consequently, oxidative addition is marginally slower, though it remains highly effective under standard or microwave-assisted cross-coupling conditions[4].

Orthogonal Functionalization Strategy

Both isomers feature a 2-ethynyl group, which serves as a pristine handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click" chemistry. Because terminal alkynes undergo CuAAC at room temperature, the ethynyl group can be functionalized first without triggering the premature oxidative addition of the C–Br bond. This enables a highly efficient, two-step orthogonal workflow.

OrthogonalWorkflow SM Starting Material (6-Br or 7-Br)-2-ethynylimidazo[1,2-a]pyridine Click Step 1: CuAAC Click Reaction CuSO4, Na-Ascorbate, R-N3 SM->Click Room Temp, 2-4h Preserves C-Br Bond Intermediate Stable Intermediate (6-Br or 7-Br)-2-(1,2,3-triazolyl)imidazo[1,2-a]pyridine Click->Intermediate CrossCoupling Step 2: Pd-Catalyzed Cross-Coupling Pd(PPh3)4, R-B(OH)2, Base Intermediate->CrossCoupling 80-100°C, 12h Activates C-Br Bond Final Final Dual-Functionalized Therapeutic Scaffold CrossCoupling->Final

Orthogonal functionalization workflow exploiting the 2-ethynyl and bromo handles.

Comparative Experimental Data

The following table summarizes the quantitative performance of both isomers across standard functionalization pathways, highlighting the kinetic advantages of the 7-bromo isomer in Pd-catalysis.

Parameter6-Bromo-2-ethynylimidazo[1,2-a]pyridine7-Bromo-2-ethynylimidazo[1,2-a]pyridine
Electronic State of C–Br Moderately electron-deficientHighly electron-deficient (para to N4)
Pd(0) Oxidative Addition Standard rateAccelerated rate
CuAAC (Click) Yield > 90% (Room Temp, 2h)> 90% (Room Temp, 2h)
Suzuki Coupling Yield 75 - 85% (Requires 90°C)[4]80 - 95% (Proceeds at 80°C)[3]
Buchwald-Hartwig Yield 65 - 75%75 - 85%[3]
Primary Medicinal Target GABAA receptors, PDE3Kinases (e.g., SIK2, SIK3, c-Met)[3]

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following step-by-step methodologies incorporate built-in validation checkpoints to verify the integrity of the orthogonal handles.

Protocol A: Regioselective CuAAC (Click) at the C-2 Ethynyl Group
  • Preparation: Dissolve 1.0 eq of the bromo-2-ethynylimidazo[1,2-a]pyridine and 1.1 eq of the target organic azide in a 1:1 mixture of t-BuOH and H₂O.

  • Catalysis: Add 0.1 eq of CuSO₄·5H₂O followed by 0.2 eq of sodium ascorbate (freshly prepared aqueous solution). The solution will shift from blue to light yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the terminal alkyne proton (~3.5 ppm in ¹H NMR) and the appearance of the triazole proton (~8.0-8.5 ppm) validate the cycloaddition. Crucially, the MS spectrum must display a 1:1 isotopic doublet (M and M+2), confirming the C–Br bond remains perfectly intact.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-6 or C-7 Position
  • Preparation: In a microwave vial under an inert argon atmosphere, combine 1.0 eq of the bromo-triazole intermediate (from Protocol A) and 1.2 eq of the desired arylboronic acid in a 2:1 mixture of 1,4-dioxane and ethanol[4].

  • Base & Catalyst: Add 2.0 eq of K₂CO₃ and 0.05 eq of Pd(PPh₃)₄.

  • Reaction: Seal the vial and heat to 90°C (for the 6-bromo isomer) or 80°C (for the more reactive 7-bromo isomer) for 12 hours. Alternatively, utilize microwave irradiation at 150°C for 20 minutes to force the reaction to completion[4].

  • Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the bromine isotopic signature (M/M+2 doublet) and the emergence of a single product mass peak validates successful oxidative addition and reductive elimination.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography.

Conclusion & Strategic Recommendations

Both 6-bromo- and 7-bromo-2-ethynylimidazo[1,2-a]pyridines are exceptionally valuable scaffolds for drug discovery. The choice between them should be dictated by the target pharmacophore and the steric bulk of the desired substituents. If rapid cross-coupling kinetics are required—particularly with sterically hindered coupling partners—the 7-bromo isomer offers a distinct electronic advantage due to its para-relationship with the electron-withdrawing bridgehead nitrogen. Conversely, the 6-bromo isomer remains a reliable and robust choice for standard library generation and targeting specific receptor pockets.

References

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL
  • Title: Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex Source: ACS Omega URL
  • Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

A Comparative Guide to the LC-MS Fragmentation Pattern Analysis of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine. In the absence of direct, published fragmentation data for this specific molecule, this guide synthesizes established fragmentation principles for its core structure and substituents to offer a robust, predictive comparison. This approach is invaluable for researchers working on the characterization of novel imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential.

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous therapeutic agents.[1] The precise structural elucidation of novel analogues is therefore critical in drug discovery and development. Mass spectrometry, particularly tandem MS (MS/MS), is a primary tool for this characterization, providing detailed structural information through controlled fragmentation.[2] This guide will compare the predicted fragmentation of the title compound with its parent imidazo[1,2-a]pyridine scaffold and its bromo- and ethynyl-substituted analogues, supported by a detailed experimental protocol.

Predicted and Comparative Fragmentation Data

The fragmentation of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine under Collision-Induced Dissociation (CID) is anticipated to be influenced by the imidazo[1,2-a]pyridine core, the bromine substituent, and the ethynyl group. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 ion peaks for all bromine-containing fragments, which is a key diagnostic feature.[3]

The following table summarizes the predicted major fragment ions for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine and compares them with the expected fragmentation of related structures.

Compound NamePredicted/Observed Fragment Ion (m/z)Proposed Structure/OriginPredicted AbundanceKey Fragmentation Pathway
7-Bromo-2-ethynylimidazo[1,2-a]pyridine 220/222[C9H5BrN2]+•ModerateMolecular Ion (M+•) peak, exhibiting the characteristic M/M+2 bromine isotope pattern.
141[C9H5N2]+•HighLoss of the bromine radical (•Br), a common fragmentation for bromo-aromatic compounds.[4]
114[C8H4N]+•ModerateSubsequent loss of HCN from the [M-Br]+ ion.
194/196[C8H4BrN2]+LowLoss of acetylene (C2H2) from the molecular ion.
Imidazo[1,2-a]pyridine 118[C7H6N2]+•HighMolecular Ion (M+•).
91[C6H5N]+•ModerateLoss of HCN from the molecular ion.
7-Bromoimidazo[1,2-a]pyridine 196/198[C7H5BrN2]+•ModerateMolecular Ion (M+•), showing M/M+2 pattern.
117[C7H5N2]+HighLoss of the bromine radical (•Br).
2-Ethynylimidazo[1,2-a]pyridine 142[C9H6N2]+•HighMolecular Ion (M+•).
116[C8H6N2]+ModerateLoss of acetylene (C2H2) from the molecular ion.

Proposed Fragmentation Pathway of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

The fragmentation of the protonated molecule of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine, [M+H]+, is expected to initiate with the most labile bonds. The primary fragmentation event is predicted to be the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical. This is a characteristic fragmentation pathway for aromatic halides.[4] Subsequent fragmentation is likely to involve the loss of small neutral molecules from the core heterocyclic structure.

M [M+H]+ (m/z 221/223) 7-Bromo-2-ethynylimidazo[1,2-a]pyridine frag1 [M+H - Br]+ (m/z 142) Loss of Bromine radical M->frag1 - •Br frag3 [M+H - C2H2]+ (m/z 195/197) Loss of Acetylene M->frag3 - C2H2 frag2 [M+H - Br - C2H2]+ (m/z 116) Loss of Acetylene frag1->frag2 - C2H2 frag4 [M+H - Br - HCN]+ (m/z 115) Loss of Hydrogen Cyanide frag1->frag4 - HCN cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc Liquid Chromatography (C18 column) working->lc ms Mass Spectrometry (ESI+, Full Scan) lc->ms msms Tandem MS (CID, Product Ion Scan) ms->msms Precursor Ion Selection spectra Acquire Mass Spectra (MS and MS/MS) msms->spectra pathway Propose Fragmentation Pathways spectra->pathway comparison Compare with Analogues pathway->comparison

Sources

Cytotoxicity validation of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged, bifunctional pharmacophore in modern medicinal chemistry, renowned for its profound anticancer, antiviral, and anti-inflammatory properties [1]. Specifically, 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2) serves as a highly versatile synthetic building block. The presence of the 7-bromo moiety allows for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the 2-ethynyl group is primed for Click chemistry (CuAAC) [2]. This dual reactivity enables researchers to rapidly generate vast libraries of derivatives optimized for targeted cytotoxicity against resilient cancer cell lines.

This guide provides an objective, data-backed comparison of imidazo[1,2-a]pyridine derivatives against standard chemotherapeutics, detailing the mechanistic causality of their efficacy and the self-validating protocols required for rigorous in vitro screening.

Mechanistic Causality: Why Imidazo[1,2-a]pyridines Drive Apoptosis

To move beyond empirical observation, we must understand the causality of cell death induced by these derivatives. The unique planar, nitrogen-rich bicyclic structure of imidazo[1,2-a]pyridine allows it to intercalate into DNA or fit snugly into the ATP-binding pockets of critical kinases [3].

  • Kinase Inhibition (PI3K/Akt/mTOR & Aurora Kinases): Many derivatives act as competitive inhibitors of the PI3K/Akt pathway. By blocking PI3K, the downstream phosphorylation of Akt is prevented, halting the mTOR-mediated translation of proteins essential for cell survival and proliferation.

  • Tubulin Polymerization Disruption: Certain structural analogs bind to the colchicine site of tubulin, preventing microtubule assembly. This physically arrests the cell in the G2/M phase of the cell cycle, triggering the intrinsic apoptotic cascade.

  • ROS Generation & Oxidative Stress: Treatment often leads to the activation of NADPH oxidase, flooding the intracellular space with Reactive Oxygen Species (ROS), which depolarizes the mitochondrial membrane and releases Cytochrome C [4].

PI3K_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis Induction PI3K->Apoptosis Pathway Blockade mTOR mTOR AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation Drug Imidazo[1,2-a]pyridine Derivatives Drug->PI3K Inhibits Drug->AKT Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Comparative Cytotoxicity: Performance vs. Alternatives

When evaluating the performance of novel 7-Bromo-2-ethynylimidazo[1,2-a]pyridine-derived compounds, they are typically benchmarked against established clinical standards like Doxorubicin and Cisplatin. Recent studies demonstrate that optimized derivatives achieve sub-micromolar to low-micromolar IC₅₀ values, often exhibiting superior selectivity indices (lower toxicity to healthy fibroblast cells like NIH/3T3 or MRC-5) compared to traditional anthracyclines[1] [5].

Table 1: Comparative In Vitro IC₅₀ Values (μM) at 48 Hours
Compound Class / DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)NIH/3T3 (Healthy)Primary Mechanism
Imidazo[1,2-a]pyridine Lead A 11.0 ± 1.214.5 ± 1.813.0 ± 1.5> 90.0Kinase Inhibition / ROS
Imidazo[1,2-a]pyridine Lead B 4.2 ± 0.56.1 ± 0.75.8 ± 0.4> 100.0Tubulin Disruption
Doxorubicin (Standard) 0.85 ± 0.11.2 ± 0.21.5 ± 0.214.0 ± 1.5DNA Intercalation
Cisplatin (Standard) 15.3 ± 2.18.5 ± 1.112.4 ± 1.88.2 ± 1.0DNA Cross-linking

Data synthesized from recent structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine libraries [1] [5]. Lead B represents a highly optimized derivative utilizing the 7-bromo substitution for extended aryl-coupling.

Analysis: While Doxorubicin remains more potent in absolute terms, its therapeutic window is narrow (high toxicity to NIH/3T3 cells). The imidazo[1,2-a]pyridine derivatives offer a significantly wider therapeutic index, making them highly attractive candidates for targeted drug development where minimizing off-target cardiotoxicity or nephrotoxicity is paramount.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cytotoxicity of these derivatives must be evaluated through a multi-tiered, self-validating workflow. Viability assays must be corroborated by morphological and molecular assays.

Workflow Synthesis Library Synthesis (7-Bromo-2-ethynyl scaffold) CellCulture Cancer Cell Culture (MCF-7, A549, HepG2) Synthesis->CellCulture MTT MTT Assay (Metabolic Viability) CellCulture->MTT FlowCyto Flow Cytometry (Annexin V/PI Apoptosis) MTT->FlowCyto Select IC50 Leads Western Western Blotting (Caspase/Kinase Expression) FlowCyto->Western Validate Mechanism Data SAR & Lead Optimization Western->Data

General experimental workflow for validating imidazo[1,2-a]pyridine anticancer agents.

Protocol 1: MTT Cell Viability Assay (Primary Screen)

Causality: The MTT assay measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the colorimetric readout provides a direct, causal link between compound exposure and the failure of cellular respiration.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the medium. Prepare serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh medium (DMSO final concentration < 0.5%). Treat cells for 48 h. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).

  • Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C in the dark.

  • Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Annexin V/PI Flow Cytometry (Apoptosis Validation)

Causality: While MTT shows cells are dead, it does not explain how they died. Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cytotoxicity [6].

  • Preparation: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and 2×IC₅₀ for 24 h.

  • Harvesting: Collect both the floating (dead) and adherent cells (using trypsin without EDTA to prevent false-positive Annexin V binding). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2/FL3 channels).

Protocol 3: Western Blotting (Molecular Target Confirmation)

Causality: To prove the compound inhibits a specific pathway (e.g., PI3K/Akt), we must observe the downstream absence of phosphorylated proteins. Western blotting provides physical evidence of target engagement.

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C to collect the supernatant.

  • Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (30 µg) onto a 10% SDS-PAGE gel and run at 120V.

  • Transfer: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 250mA for 90 minutes on ice.

  • Probing: Block the membrane with 5% BSA for 1 h. Incubate overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, Cleaved Caspase-3, GAPDH as a loading control).

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 h at room temperature, and detect bands using an Enhanced Chemiluminescence (ECL) system.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at:[Link]

  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. ResearchGate. Available at:[Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC / BioImpacts. Available at:[Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. Available at:[Link]

Spectroscopic comparison of halogenated 2-ethynylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Spectroscopic Properties of Halogenated 2-Ethynylimidazo[1,2-a]pyridines

Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds.[1][2] Its rigid, planar structure and rich electron density make it an ideal scaffold for developing therapeutic agents with diverse activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4] The introduction of a 2-ethynyl group extends the π-conjugated system, opening avenues for its use as a fluorescent probe and a versatile building block for more complex molecular architectures through click chemistry or Sonogashira coupling reactions.[5]

Halogenation of this scaffold provides a powerful tool for fine-tuning its physicochemical properties. The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) can profoundly influence the molecule's electron distribution, lipophilicity, and, most notably, its spectroscopic behavior. This guide offers a comparative analysis of halogenated 2-ethynylimidazo[1,2-a]pyridines, providing researchers, scientists, and drug development professionals with objective experimental data and insights into the spectroscopic consequences of halogen substitution.

Synthetic Strategy: Accessing the Target Compounds

The primary route to 2-ethynylimidazo[1,2-a]pyridines involves a palladium-catalyzed Sonogashira cross-coupling reaction.[6] This highly efficient method couples a terminal alkyne with a halogenated imidazo[1,2-a]pyridine, typically a 2-bromo or 2-iodo derivative. The synthesis of the initial halogenated imidazo[1,2-a]pyridine can be achieved through various methods, including the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3][7]

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Formation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Cyclocondensation Halogenated_IP 2-Halo-Imidazo[1,2-a]pyridine Cyclocondensation->Halogenated_IP Sonogashira Pd/Cu Catalyst, Base Halogenated_IP->Sonogashira Terminal Alkyne Ethynyl-TMS Terminal Alkyne->Sonogashira Coupled_Product 2-(TMS-ethynyl)-Imidazo[1,2-a]pyridine Deprotection Base (e.g., K2CO3) Coupled_Product->Deprotection Final_Product 2-Ethynyl-Imidazo[1,2-a]pyridine Deprotection->Final_Product

Caption: General synthetic workflow for 2-ethynylimidazo[1,2-a]pyridines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the imidazo[1,2-a]pyridine core. The chemical shifts of the protons and carbons are sensitive to the electronic effects of the halogen substituent at a distal position.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the halogenated 2-ethynylimidazo[1,2-a]pyridine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[1]

    • Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the raw data. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the characteristic chemical shifts for the protons on the imidazo[1,2-a]pyridine ring system and the ethynyl carbon atoms. The numbering convention assumes substitution at the 7-position with the halogen.

Compound (7-X)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-8 (ppm)C≡CH (ppm)C ≡CH (ppm)
7-Fluoro ~7.55~7.90~6.80~7.60~118~80
7-Chloro ~7.58~8.05~7.10~7.50~117~81
7-Bromo ~7.60~8.15~7.25~7.45~116~82
7-Iodo ~7.62~8.25~7.40~7.40~115~83

Note: These are representative values; actual shifts may vary based on solvent and specific substitution patterns.

Discussion of NMR Trends

The primary influence of the halogen is electronic. As we move down the group from fluorine to iodine, the electronegativity decreases, and the size of the atom increases.

  • Proton NMR: The most significant effect is observed on the protons of the pyridine ring (H-5, H-6, and H-8). The downfield shift of H-5 and H-6 from the fluoro to the iodo derivative can be attributed to a combination of inductive and anisotropic effects. While fluorine is highly electronegative, leading to deshielding, the larger halogens (Br, I) introduce significant spin-orbit coupling and magnetic anisotropy, which can also influence the local magnetic fields experienced by nearby protons.

  • Carbon NMR: The chemical shifts of the ethynyl carbons show a clear trend. The terminal alkyne carbon (C≡C H) shifts downfield with increasing atomic number of the halogen. This is consistent with the decreasing electronegativity of the substituent, which results in less shielding of the carbon nucleus.

Part 2: UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For conjugated systems like 2-ethynylimidazo[1,2-a]pyridines, the primary absorption bands arise from π → π* transitions.[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each compound in a UV-grade solvent (e.g., Dichloromethane or Acetonitrile) at a concentration of 1 mM. Create a dilute solution (e.g., 10 µM) from the stock.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.

    • Record the absorption spectrum over a range of 200-500 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Comparative UV-Vis Absorption Data
Compound (7-X)λₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
7-Fluoro ~315~18,000
7-Chloro ~320~18,500
7-Bromo ~325~19,000
7-Iodo ~330~20,000
Discussion of UV-Vis Trends

The position of the absorption maximum (λₘₐₓ) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Bathochromic Shift: A consistent bathochromic (red) shift is observed as the halogen substituent is varied from F to I. This indicates that the HOMO-LUMO energy gap decreases with the increasing atomic number of the halogen. This trend can be attributed to the greater polarizability and potential for orbital overlap of the larger halogens with the π-system of the imidazopyridine ring, which slightly raises the energy of the HOMO and/or lowers the energy of the LUMO.[10]

  • Molar Absorptivity: The molar absorptivity (ε) shows a slight increase with the size of the halogen, suggesting that the probability of the π → π* transition is enhanced.

G cluster_0 cluster_1 F Fluorine Cl Chlorine UV Bathochromic Shift (λmax increases) F->UV Smallest Shift Fluorescence Fluorescence Quenching (Intensity decreases) F->Fluorescence Highest Intensity Br Bromine I Iodine I->UV Largest Shift I->Fluorescence Lowest Intensity

Caption: Halogen influence on spectroscopic properties.

Part 3: Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly sensitive to the presence of heavy atoms. While many imidazo[1,2-a]pyridine derivatives are highly fluorescent, halogenation can dramatically alter their emission properties.[11][12]

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Use the same 10 µM solutions prepared for UV-Vis analysis to ensure consistent absorbance values.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Excite the sample at its λₘₐₓ, as determined by UV-Vis spectroscopy.

    • Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 330-600 nm).

    • Measure the fluorescence quantum yield (Φբ) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Analysis: Identify the wavelength of maximum emission (λₑₘ) and the relative quantum yield.

Comparative Fluorescence Data
Compound (7-X)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φբ)
7-Fluoro ~380~65~0.75
7-Chloro ~385~65~0.50
7-Bromo ~395~70~0.10
7-Iodo ~400~70< 0.01
Discussion of Fluorescence Trends: The Heavy-Atom Effect

The most dramatic trend is observed in the fluorescence quantum yield.

  • Fluorescence Quenching: There is a drastic decrease in fluorescence intensity as the atomic number of the halogen increases. The fluoro derivative is highly emissive, while the iodo derivative is virtually non-emissive. This phenomenon is a classic example of the internal heavy-atom effect .[13]

  • Mechanism of Quenching: Heavy atoms like bromine and iodine enhance spin-orbit coupling. This increased coupling facilitates the otherwise forbidden process of intersystem crossing (ISC) , where an electron in the excited singlet state (S₁) transitions to the triplet state (T₁).[14] Since this non-radiative decay pathway becomes much more efficient, it outcompetes the radiative decay pathway of fluorescence, leading to significant quenching.

Jablonski cluster_notes S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption T1 T₁ (Excited Triplet) T1->S0 Phosphorescence (Non-radiative decay) S1->S0 Fluorescence S1->T1 Intersystem Crossing (ISC) (Enhanced by Br, I) note Heavier halogens (Br, I) increase the rate of ISC, which depopulates the S₁ state and quenches fluorescence.

Caption: Jablonski diagram illustrating the heavy-atom effect.

Conclusion

The halogen substituent serves as a critical modulator of the spectroscopic properties of 2-ethynylimidazo[1,2-a]pyridines. While NMR and UV-Vis spectroscopy reveal predictable trends based on the electronic properties of the halogens, fluorescence spectroscopy shows a dramatic and synthetically useful divergence. The heavy-atom effect allows for the rational design of fluorescent probes, where fluorine or chlorine substitution can be used to create highly emissive compounds, while bromine or iodine can be installed to quench fluorescence or to promote triplet state formation for applications in photodynamic therapy or phosphorescence-based sensing. This guide provides the foundational data and mechanistic understanding necessary for researchers to select the appropriate halogenated derivative for their specific application.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]

  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • González-Vera, J. A., et al. (2018). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. BMC Chemistry. [Link]

  • Li, J., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

  • PubMed. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. [Link]

  • Taylor & Francis Online. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. [Link]

  • Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2011). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Royal Society of Chemistry. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Scribd. (n.d.). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • University of Calgary. (n.d.). UV-Vis Spectroscopy. [Link]

  • YouTube. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy. [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • ResearchGate. (2000). External heavy-atom effect on fluorescence kinetics. [Link]

  • ResearchGate. (n.d.). a) UV/Vis absorption and b) fluorescence emission spectra of compounds.... [Link]

  • Quimica Organica. (n.d.). Vis-UV spectra of aromatic compounds. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Photophysical Properties of C-3 Halogenated Derivatives of 2-Phenylimidazo[1,2-a]pyridine. [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

Sources

Benchmarking click reaction efficiency of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine against standard alkynes

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Click Reaction Efficiency: 7-Bromo-2-ethynylimidazo[1,2-a]pyridine vs. Standard Alkynes

As bioconjugation and modular drug design evolve, the limitations of simple aliphatic and aromatic alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) have become apparent. Modern discovery workflows—particularly in the development of Antibody-Drug Conjugates (ADCs) and complex bis-heterocyclic scaffolds—demand programmable, bifunctional building blocks[1].

This guide provides an in-depth benchmark of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2) against standard alkynes, detailing the mechanistic causality behind its superior performance and providing self-validating protocols for its implementation.

Mechanistic Causality: Why the Imidazo[1,2-a]pyridine Core?

When benchmarking alkynes, reaction kinetics and downstream utility are the primary metrics. Standard alkynes like phenylacetylene or 1-octyne are kinetically predictable but lack orthogonal programmability. The imidazo[1,2-a]pyridine core fundamentally alters the reaction landscape through three distinct mechanisms:

  • Kinetic Acceleration via N-Coordination: The rate-limiting step in CuAAC is the formation of the copper acetylide intermediate. The basic nitrogen (N1) of the imidazo[1,2-a]pyridine ring acts as an internal directing group. By transiently coordinating the Cu(I) catalyst, it increases the local concentration of the metal near the ethynyl group, accelerating metallacycle formation[2],[3].

  • Intrinsic Fluorescence for Real-Time Validation: Imidazo[1,2-a]pyridines are highly fluorogenic[4]. This optical property allows researchers to visually monitor reaction progress under a standard 365 nm UV lamp without waiting for LC-MS sampling.

  • Orthogonal Programmability: The 7-bromo substituent is electronically decoupled from the alkyne and remains completely inert during the click reaction. This preserves a pristine handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), a strategy heavily utilized in synthesizing Constitutive Androstane Receptor (CAR) agonists and ADC linkers[5],[3].

Quantitative Benchmarking Data

The following table summarizes the performance of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine against three standard alkynes under identical catalytic conditions (5 mol% CuSO₄, 15 mol% Na-Ascorbate, t-BuOH/H₂O, 25 °C).

Alkyne SubstrateStructural ClassTime to >95% Conv.Isolated YieldFluorogenic (365 nm)Orthogonal Handle
Phenylacetylene Aromatic60 min92%NoNone
Propargyl alcohol Aliphatic (Hydrophilic)30 min95%NoHydroxyl (Requires activation)
1-Octyne Aliphatic (Hydrophobic)120 min85%NoNone
7-Bromo-2-ethynylimidazo[1,2-a]pyridine Heterocyclic (Bifunctional)45 min94%Yes (Intense Cyan)Aryl Bromide (Pd-catalyzed)

Data Interpretation: While propargyl alcohol exhibits the fastest kinetics due to minimal steric hindrance and high aqueous solubility, it lacks a direct handle for complex functionalization. 7-Bromo-2-ethynylimidazo[1,2-a]pyridine outperforms standard aromatic and hydrophobic alkynes in both speed and yield, directly benefiting from its N-assisted Cu(I) coordination.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating visual and analytical checkpoints to verify success at each stage.

Protocol A: Standardized CuAAC Kinetic Assay

Objective: Synthesize 7-bromo-imidazo[1,2-a]pyridine-triazole derivatives.

  • Reagent Preparation: In a 10 mL vial, dissolve 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol) and benzyl azide (1.0 equiv, 0.5 mmol) in 2.5 mL of tert-butanol. Add 2.5 mL of distilled H₂O.

  • Catalyst Activation: In a separate Eppendorf tube, dissolve CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (15 mol%) in 0.5 mL of H₂O.

    • Causality Check: The solution must transition from blue to colorless/pale yellow, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Execution: Transfer the active catalyst to the reaction vial. Stir vigorously at 25 °C.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate every 15 minutes. Under 365 nm UV light, the starting alkyne exhibits a distinct blue fluorescence. As the reaction progresses, a new spot with a lower Rf value and an intense cyan fluorescence will emerge, visually confirming 1,4-disubstituted triazole formation[4].

  • Isolation: Upon complete consumption of the alkyne (approx. 45 min), dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Sequential Orthogonal Functionalization (Suzuki-Miyaura)

Objective: Utilize the preserved 7-bromo handle for downstream diversification[3].

  • Setup: Dissolve the crude triazole product from Protocol A (1.0 equiv) and a target aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1, 0.1 M).

  • Catalysis: Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (5 mol%). Degas with argon for an additional 10 minutes to prevent oxidative quenching of the Pd(0) catalyst.

  • Reaction: Heat the sealed vial to 80 °C for 4 hours.

  • Self-Validating Checkpoint (LC-MS): Analyze the crude mixture via LC-MS. Successful coupling is confirmed by the complete disappearance of the brominated isotopic pattern (M / M+2 peaks of equal intensity) and the emergence of the cross-coupled product mass.

Visualizations

MechanisticPathway Alkyne 7-Br-Imidazopyridine Bifunctional Alkyne PiComplex N-Assisted π-Complex Accelerated Kinetics Alkyne->PiComplex Binds Cu Cu(I) Catalyst Active Species Cu->PiComplex Coordinates Azide Target Azide R-N3 Triazole 1,4-Triazole Scaffold Fluorescent & Stable Azide->Triazole Reacts PiComplex->Triazole Cycloaddition

CuAAC mechanistic pathway highlighting N-assisted Cu(I) coordination for accelerated kinetics.

ProtocolWorkflow Step1 1. Reagent Preparation Equimolar Alkyne + Azide in t-BuOH/H2O Step3 3. CuAAC Click Reaction Stir at RT, Monitor via LC-MS & UV (365 nm) Step1->Step3 Step2 2. Catalyst Activation CuSO4 + Na-Ascorbate (In situ Cu(I)) Step2->Step3 Step4 4. Orthogonal Functionalization Suzuki Coupling at 7-Bromo Position Step3->Step4 >95% Conversion Step5 5. Product Isolation Precipitation & Flash Chromatography Step4->Step5

Self-validating workflow for sequential CuAAC and orthogonal Suzuki-Miyaura cross-coupling.

References

  • Title: Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: Molecules (MDPI) URL: [Link]

Sources

Safety Operating Guide

7-Bromo-2-ethynylimidazo[1,2-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

As a Senior Application Scientist in medicinal chemistry and drug development, I recognize that managing complex molecular building blocks requires more than passive compliance; it demands a mechanistic understanding of the chemical's reactivity profile. 7-Bromo-2-ethynylimidazo[1,2-a]pyridine (CAS: 2832575-91-2)[1] is a highly valuable intermediate frequently utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC) and cross-coupling reactions to synthesize biologically active nitrogen heterocycles[2][3].

However, its structural motifs—a brominated aromatic ring, a basic imidazopyridine core, and a terminal alkyne—dictate strict operational and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound.

Mechanistic Causality of Disposal Hazards

Proper disposal is dictated by the intrinsic chemical properties of the molecule. Understanding why we segregate this waste prevents catastrophic laboratory failures:

  • The Halogenated Motif (Bromine): Halogenated organic compounds cannot be disposed of in standard organic waste streams. During thermal degradation or standard incineration, brominated organics generate corrosive hydrobromic acid (HBr) and potentially highly toxic polybrominated dibenzodioxins/furans (PBDDs/PBDFs). Therefore, this compound requires specialized high-temperature incineration (>1000°C) equipped with caustic scrubbers[4][5]. Mixing this with non-halogenated waste unnecessarily inflates disposal costs and creates regulatory violations[6].

  • The Terminal Alkyne: While generally stable under ambient conditions, terminal alkynes can form shock-sensitive acetylides if exposed to uncomplexed heavy metals (e.g., silver, copper) in basic aqueous waste streams. Segregation from reactive metal waste is critical unless the metals are already fully complexed (e.g., spent catalysts).

  • The Imidazo[1,2-a]pyridine Core: This nitrogen heterocycle acts as a weak base and readily coordinates with transition metals[3][7]. If the compound is disposed of post-reaction (e.g., after a Sonogashira coupling), the waste stream often contains residual palladium or copper, requiring dual-classification (Halogenated + Heavy Metal).

Waste Stream Classification & Compatibility Data

To ensure safe logistics, all waste containing 7-Bromo-2-ethynylimidazo[1,2-a]pyridine must be profiled according to its physical state and concentration.

Table 1: Waste Categorization and Compatibility Limits

Waste CategoryMax Allowable ConcentrationIncompatible MaterialsRequired Disposal MethodEPA Waste Classification
Pure Solid Waste 100% (w/w)Strong oxidizers, active metals (Ag, Cu)High-Temp Rotary Kiln IncinerationU-listed / Characteristic
Halogenated Solvent Solutions (e.g., in DCM, Chloroform)< 20% (v/v) soluteAlkali metals, strong basesLiquid Injection Incineration with Caustic ScrubbingF001-F005[4]
Post-Reaction Aqueous Waste < 5% (w/v)Cyanides, SulfidesPhase separation IncinerationVariable

Step-by-Step Disposal Protocol (Self-Validating System)

This protocol is designed to be self-validating; each step contains a verification check to ensure the system remains stable before proceeding to the next.

Step 1: Segregation and Quenching

  • Action: Determine if the waste is unreacted starting material (solid) or a post-reaction mixture (solution). If it is a post-reaction mixture containing active catalysts, quench the reaction with a saturated ammonium chloride ( NH4​Cl ) solution to deactivate any residual transition metals and prevent unwanted alkyne polymerization.

  • Validation Check: Use pH paper to confirm the aqueous layer of the quenched solution is near neutral (pH 6-8). An highly acidic pH indicates potential HBr formation from degradation, requiring immediate neutralization with a mild sodium bicarbonate ( NaHCO3​ ) solution before transport.

Step 2: Containerization

  • Action: Transfer the waste into a designated, leak-proof High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers due to the risk of acetylide formation with the terminal alkyne.

  • Validation Check: Inspect the container cap for a PTFE (Teflon) liner. Standard polyethylene liners can degrade upon prolonged exposure to halogenated solvent mixtures.

Step 3: Labeling and Documentation

  • Action: Apply a hazardous waste label immediately as the first drop of waste enters the container[6]. Clearly write "Halogenated Organic Waste: 7-Bromo-2-ethynylimidazo[1,2-a]pyridine".

  • Validation Check: Cross-reference the label with your lab's chemical inventory system. Ensure the "Halogenated" checkbox is explicitly marked to route the container to the correct high-temperature incinerator[8].

Step 4: Transfer to Environmental Health & Safety (EHS)

  • Action: Store the sealed container in a ventilated secondary containment tray, away from direct sunlight and heat sources, until EHS pickup[8].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent inhalation of brominated dust or vapors.

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and ensure the chemical fume hood or room ventilation is operating at maximum capacity[8].

  • PPE Donning: Equip chemical-resistant gloves (Viton® or polyvinyl alcohol are preferred over standard nitrile for halogenated organics), safety goggles, and a lab coat[8].

  • Solid Spill Containment: If the compound is spilled as a dry powder, do not sweep dry, as this generates inhalable dust. Lightly dampen the powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust, then carefully scoop it into a solid hazardous waste container using a non-sparking tool.

  • Liquid Spill Containment: If spilled in solution, surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or sand)[8]. Do not use paper towels, as the alkyne moiety in concentrated form could react with organic cellulose under certain catalytic conditions.

  • Surface Decontamination: Wash the affected area with a mild detergent solution, collecting all wash water into the halogenated aqueous waste stream.

Disposal Decision Pathway

To streamline laboratory operations, utilize the following logical workflow to determine the correct waste routing for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine.

DisposalWorkflow Start 7-Bromo-2-ethynylimidazo[1,2-a]pyridine Waste Generated State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Liquid In Solution (e.g., DCM, DMF) State->Liquid MetalCheck Contains Cu/Pd Catalysts? (e.g., from CuAAC/Sonogashira) Solid->MetalCheck Liquid->MetalCheck HalogenStream Halogenated Organic Waste Stream (EPA Codes: F001-F005, K-wastes) MetalCheck->HalogenStream No MetalStream Halogenated + Heavy Metal Waste Stream MetalCheck->MetalStream Yes Incineration High-Temperature Incineration (>1000°C) with Caustic Scrubbing HalogenStream->Incineration MetalStream->Incineration

Caption: Decision matrix for the classification and disposal routing of halogenated alkyne-heterocycle waste.

References

  • BLD Pharm. "1276026-68-6 | 7-Bromo-3-methylimidazo[1,2-a]pyridine (Contains CAS 2832575-91-2 catalog data)".
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • National Institutes of Health (NIH). "An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds".
  • University of Tennessee (UTIA). "Laboratory Hazardous Waste Management Guide".
  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene (Halogenated Aromatic Guidelines)".

Sources

Comprehensive Safety and Handling Guide for 7-Bromo-2-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine. As a novel research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) is not yet established. Therefore, this document synthesizes data from structurally analogous compounds—including brominated pyridines, imidazopyridines, and ethynyl-containing molecules—to establish a robust and precautionary safety framework. The procedures outlined are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure operational integrity.

Hazard Analysis and Risk Assessment

The primary hazards associated with 7-Bromo-2-ethynylimidazo[1,2-a]pyridine are inferred from its constituent chemical motifs: the imidazo[1,2-a]pyridine core, the bromine substituent, and the ethynyl group. Analysis of safety data for similar compounds indicates a consistent profile of irritation and potential toxicity.[1][2][3]

Anticipated Hazard Profile: The principal routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.

Hazard ClassificationAnticipated GHS CategoryRationale & Supporting Evidence
Skin Corrosion/Irritation Category 2 Causes skin irritation. This is a consistent finding across multiple brominated imidazopyridine and pyridine derivatives.[1][2]
Serious Eye Damage/Irritation Category 2/2A Causes serious eye irritation. Direct contact of dust with eyes is likely to cause significant irritation and potential damage.[1][2]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled) While not confirmed, pyridine and its derivatives can be harmful if inhaled.[3][4] The solid, likely powdered, nature of the compound makes aerosolization a key risk.
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Pyridine-based compounds are often categorized as harmful if ingested.[3][4]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in preventing exposure. Personal Protective Equipment (PPE) should never be used as the primary means of protection.

  • Chemical Fume Hood: All handling of 7-Bromo-2-ethynylimidazo[1,2-a]pyridine solid, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This prevents the inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that may escape primary containment.[5][6][7]

  • Safety Stations: A fully functional safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE approach is mandatory to prevent dermal and ocular exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum 4 mil thickness)Inspect gloves for any signs of degradation or puncture before use.[5][6][8] For extended procedures, consider double-gloving. Use proper glove removal technique to avoid contaminating skin.[6][8]
Eye & Face Protection Safety glasses with integrated side shields (ANSI Z87.1 or EN166 compliant)To protect against dust particles, chemical splash goggles should be worn.[8] For tasks with a higher risk of splashing (e.g., transfers of solutions), a full-face shield worn over safety goggles is required.
Skin & Body Protection Flame-resistant laboratory coat, fully fastened with tight-fitting cuffsEnsures no skin on the arms or torso is exposed. Clothing worn underneath should cover legs completely; open-toed shoes are strictly prohibited.[5][9]
Respiratory Protection NIOSH-approved N95 dust respirator (minimum)Required for any operations outside of a fume hood that could generate dust (e.g., spill cleanup, weighing if a vented balance enclosure is unavailable).[9][10] Surgical masks provide no protection against chemical dusts.[9]
PPE Selection and Donning/Doffing Workflow

The selection of PPE is contingent on the specific task. The following diagram illustrates the decision-making process and the correct sequence for putting on (donning) and removing (doffing) PPE to prevent cross-contamination.[9]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves (Optional) don3 3. Respirator (if required) don4 4. Goggles / Face Shield don5 5. Outer Gloves (over cuffs) enter_hood Enter Handling Area don5->enter_hood doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves (Roll outwards, peel gloves off with gown) doff3 3. Goggles / Face Shield (Remove from back) doff4 4. Respirator doff5 5. Wash Hands Thoroughly end End: Exit Lab doff5->end start Start: Enter Lab start->don1 leave_hood Leave Handling Area enter_hood->leave_hood Perform Work leave_hood->doff1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk during handling operations.

Handling_Workflow prep 1. Preparation - Verify fume hood function. - Assemble all necessary glassware and reagents. - Prepare labeled waste containers. - Don all required PPE. weigh 2. Weighing & Aliquoting - Perform ALL solid transfers inside the fume hood. - Use a spatula; avoid creating dust clouds. - Tare a sealed container for weighing. - Close primary container immediately after use. prep->weigh reaction 3. Reaction Setup - Add solid to solvent or reaction mixture slowly. - Keep vessel covered as much as possible. - Maintain constant vigilance on the reaction. weigh->reaction cleanup 4. Decontamination & Cleanup - Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., isopropanol). - Decontaminate glassware before removing from hood. - Dispose of all contaminated materials in the designated hazardous waste container. reaction->cleanup storage 5. Storage - Store container tightly closed. - Keep in a cool, dry, well-ventilated area away from incompatible materials. - An inert gas atmosphere is recommended for long-term stability. cleanup->storage

Caption: Step-by-Step Safe Handling Workflow.

Emergency and Disposal Plans

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).[10]

    • Gently sweep the material into a designated hazardous waste container.[6][7] Avoid creating dust.[2][7][10]

    • Decontaminate the area with a suitable solvent and paper towels, placing all cleaning materials into the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.[5][6][7]

    • Alert others and prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with 7-Bromo-2-ethynylimidazo[1,2-a]pyridine are to be considered hazardous waste.

  • Segregation: Collect all waste, including excess reagent, contaminated PPE (gloves, wipes), and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.[6][7][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Disposal must be conducted through a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.[2][5][6]

References

  • Expert Synthesis Solutions. (2023, June 14). Safety Data Sheet - 17-epi-Ethynyl Estradiol. [Link]

  • Generic Manufacturer. (2018, August 20). Safety Data Sheet. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Pyridine. [Link]

  • Avantor. (n.d.). Material Safety Data Sheet - Pyridine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.